Product packaging for Alstolenine(Cat. No.:)

Alstolenine

Cat. No.: B14866427
M. Wt: 546.6 g/mol
InChI Key: VFYWKVVSDATOPJ-MVMNWWGGSA-N
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Description

Alstolenine is a natural alkaloid identified in Alstonia scholaris , a plant with a history of use in traditional medicine. Recent scientific investigations highlight its significant potential in dermatological research, particularly for psoriasis . Studies demonstrate that fractions enriched with this compound exhibit potent anti-psoriatic activity . In vitro assays using HaCaT keratinocytes show that these fractions significantly reduce cell viability and induce apoptosis, effectively countering the hyper-proliferation of keratinocytes characteristic of psoriasis . Furthermore, research indicates this compound contributes to the downregulation of key pro-inflammatory cytokines, including IL-8 and RANTES, and in vivo studies using an IMQ-induced psoriasis mouse model confirm a reduction in skin inflammation, edema, and psoriasis area severity index scores . Mechanistic studies suggest a key part of its research value is its strong binding affinity for psoriasis-related targets such as the TRPV3 ion channel, supporting its role as a multi-target agent for research into inflammatory skin diseases . This product is labeled "For Research Use Only" (RUO). RUO products are essential tools for scientific investigations in laboratory settings but are not intended for use in diagnostic procedures or patient management .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H34N2O7 B14866427 Alstolenine

Properties

Molecular Formula

C31H34N2O7

Molecular Weight

546.6 g/mol

IUPAC Name

methyl (1S,10S,12R,13E)-13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C31H34N2O7/c1-6-18-16-33-12-11-30-20-9-7-8-10-22(20)32-27(30)23(33)15-21(18)31(30,29(35)39-5)17-40-28(34)19-13-24(36-2)26(38-4)25(14-19)37-3/h6-10,13-14,21,23H,11-12,15-17H2,1-5H3/b18-6-/t21-,23+,30-,31?/m1/s1

InChI Key

VFYWKVVSDATOPJ-MVMNWWGGSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@H]1C4(COC(=O)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)OC

Canonical SMILES

CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Alstolenine: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstolenine is a complex indole alkaloid isolated from the plant Alstonia venenata. This document provides a detailed overview of its chemical structure, properties, and the current state of knowledge regarding its synthesis and biological activities. While specific pharmacological data and detailed synthetic protocols for this compound are not extensively available in the public domain, this guide consolidates the existing information and provides context based on related alkaloids from the Alstonia genus.

Chemical Structure and Properties

This compound, identified by the CAS number 85769-33-1, possesses a complex pentacyclic core structure characteristic of akuammiline alkaloids. Its systematic IUPAC name is methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate. The key chemical identifiers and properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₃₁H₃₄N₂O₇
Molecular Weight 546.6 g/mol
IUPAC Name methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene-18-carboxylate
CAS Number 85769-33-1
Canonical SMILES CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)OC
Synonyms Deacetylakuammiline trimethylgallate

Synthesis and Isolation

Chemical Synthesis
Isolation from Natural Sources

This compound is a naturally occurring alkaloid found in the plant Alstonia venenata, a member of the Apocynaceae family. The general procedure for isolating alkaloids from plant material typically involves the following steps.

General Experimental Protocol for Alkaloid Isolation:

  • Collection and Preparation of Plant Material: The relevant plant parts (e.g., bark, leaves, roots) of Alstonia venenata are collected, dried, and pulverized to a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, often methanol or ethanol, using methods such as maceration or Soxhlet extraction to obtain a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble. The solution is then washed with a non-polar organic solvent (e.g., hexane, dichloromethane) to remove neutral and acidic impurities.

  • Basification and Re-extraction: The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH₄OH to pH 9-10). This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the aqueous layer using a polar organic solvent like dichloromethane or chloroform.

  • Purification: The resulting crude alkaloid mixture is subjected to various chromatographic techniques for separation and purification. These methods may include column chromatography over silica gel or alumina, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

  • Characterization: The purified this compound is then characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure.

G cluster_prep Material Preparation cluster_extraction Extraction cluster_partition Purification cluster_analysis Analysis plant_material Alstonia venenata plant parts drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Plant Extract filtration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base chromatography Chromatography (Column, HPLC) acid_base->chromatography pure_compound Pure this compound chromatography->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

Figure 1. A generalized workflow for the isolation of this compound from its natural source.

Pharmacological Activity and Signaling Pathways

Specific pharmacological studies, including quantitative data on bioactivity (e.g., IC₅₀, Kᵢ values) and detailed investigations into the signaling pathways modulated by this compound, are currently limited in the scientific literature. However, the broader class of alkaloids isolated from the Alstonia genus is known to exhibit a wide range of biological activities.

The alkaloids from various Alstonia species have been reported to possess:

  • Antimicrobial and Antifungal Properties: Many alkaloids from this genus have shown inhibitory activity against various bacteria and fungi.

  • Anticancer Activity: Some Alstonia alkaloids have demonstrated cytotoxic effects against different cancer cell lines.

  • Antimalarial Activity: Certain compounds have shown promise as antimalarial agents.

  • Anti-inflammatory and Analgesic Effects: Traditional uses of Alstonia extracts for treating pain and inflammation are supported by some pharmacological studies on their constituent alkaloids.

  • Central Nervous System Effects: Some alkaloids from this genus have been investigated for their potential antipsychotic and anxiolytic properties.

Given that this compound belongs to this class of compounds, it is plausible that it may exhibit similar biological activities. However, without specific experimental data, this remains speculative. Further research is required to elucidate the specific pharmacological profile of this compound and to identify the molecular targets and signaling pathways through which it exerts its effects.

Conclusion

This compound is a structurally complex indole alkaloid with potential for interesting biological activities, characteristic of the Alstonia genus. While its chemical identity is well-defined, there is a notable gap in the literature regarding its specific synthesis and pharmacology. This technical guide provides a consolidated source of the currently available information and highlights the need for further research to unlock the full therapeutic potential of this natural product. The general protocols and contextual information provided herein are intended to serve as a foundation for researchers and drug development professionals interested in pursuing further investigation of this compound.

Alstolenine: A Technical Guide to Its Discovery, Natural Sources, and Biological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstolenine, a notable indole alkaloid, has been identified within the Apocynaceae family, primarily in plant species renowned for their rich phytochemical profiles. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the current understanding of its biological activities, including a potential signaling pathway, to support further research and drug development endeavors.

Discovery and Chemical Profile

The precise historical record of the initial isolation and characterization of this compound is not prominently documented in readily available scientific literature. However, its identity as a distinct chemical entity is well-established. This compound is also known by its systematic name, Deacetylakuammiline trimethylgallate.

Chemical Structure:

  • Molecular Formula: C₃₁H₃₄N₂O₇

  • Molar Mass: 546.6 g/mol

  • Class: Indole alkaloid

Natural Sources of this compound

This compound is predominantly found in evergreen trees of the genus Alstonia, which are widespread in tropical and subtropical regions.

  • Alstonia scholaris : Commonly known as the blackboard tree or devil's tree, this is a primary source of this compound.[1] Different parts of the tree, including the leaves and bark, have been found to contain this alkaloid.

  • Alstonia venenata : This plant, native to the Western Ghats of India, is another significant natural source of this compound and has been investigated for its medicinal properties.[2][3]

The geographical distribution of these plants spans from the Indian subcontinent to Southeast Asia and Southern China.

Quantitative Yield of this compound and Related Alkaloids

The yield of this compound can vary depending on the plant part, geographical location, and the extraction method employed. While specific quantitative data for pure this compound is limited, studies have reported the yields of total alkaloids and crude extracts from Alstonia species.

Plant SpeciesPlant PartExtraction MethodYieldReference
Alstonia scholarisLeavesEthanolic extraction3.61% (Total Alkaloids)N/A
Alstonia scholarisBarkMaceration (Ethanol)19.78% (Crude Extract)N/A
Alstonia scholarisLeavesMaceration (1% HCl)0.4% (Alkaloid powder)N/A

Experimental Protocols: Isolation and Characterization

The following is a generalized protocol for the isolation of the total alkaloid fraction from Alstonia scholaris leaves, from which this compound can be further purified.

4.1. Materials and Equipment

  • Dried and powdered leaves of Alstonia scholaris

  • 90% Ethanol

  • 1% Hydrochloric acid (HCl)

  • 25% Ammonium hydroxide (NH₄OH)

  • Organic solvents (e.g., chloroform, ethyl acetate)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Standard laboratory glassware

4.2. Extraction and Isolation Procedure

  • Extraction: The dried and powdered leaves of A. scholaris are refluxed with 90% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in a dilute acidic solution (e.g., 1% HCl) and filtered. The acidic solution is then basified with a base (e.g., 25% NH₄OH) to precipitate the alkaloids.

  • Solvent Partitioning: The precipitated alkaloids are then extracted with an immiscible organic solvent such as chloroform. The organic layer containing the alkaloids is collected and concentrated.

  • Chromatographic Purification: The concentrated alkaloid fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) to separate the individual alkaloid components. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled together.

  • Further Purification: The pooled fractions containing the target compound, this compound, may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

4.3. Characterization

The structure of the isolated this compound is confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Biological Activity and Signaling Pathways

While specific pharmacological studies on pure this compound are not extensively available, research on the total alkaloid (TA) fraction from Alstonia scholaris leaves has provided insights into its potential biological activities.

5.1. Effect on Nonalcoholic Fatty Liver Disease

Studies have shown that the total alkaloid extract from A. scholaris leaves can alleviate nonalcoholic fatty liver disease (NAFLD). The mechanism is believed to involve the inhibition of triglyceride synthesis in the liver. This is achieved through the downregulation of key proteins involved in lipid metabolism.

5.2. Potential Signaling Pathway

The total alkaloids from A. scholaris have been observed to decrease the mRNA and protein levels of Liver X receptor alpha (LXRα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a key transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis, such as Acetyl-CoA Carboxylase 1 (ACC1) and Stearoyl-CoA Desaturase-1 (SCD1). By downregulating LXRα and SREBP-1c, the total alkaloids, and potentially this compound, can reduce the synthesis of lipids in the liver.

Alstolenine_Signaling_Pathway This compound This compound LXRα LXRα This compound->LXRα SREBP-1c SREBP-1c LXRα->SREBP-1c ACC1 ACC1 SREBP-1c->ACC1 SCD1 SCD1 SREBP-1c->SCD1 Triglyceride Synthesis Triglyceride Synthesis ACC1->Triglyceride Synthesis SCD1->Triglyceride Synthesis

Caption: Hypothetical signaling pathway of this compound in inhibiting triglyceride synthesis.

Future Directions

The preliminary findings on the biological activities of the total alkaloids from Alstonia species are promising. Future research should focus on:

  • Isolating this compound in higher purity and larger quantities.

  • Conducting detailed pharmacological studies to elucidate its specific mechanism of action.

  • Identifying its direct molecular targets.

  • Evaluating its efficacy and safety in preclinical and clinical studies for various therapeutic applications.

This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, aiming to stimulate further investigation into the therapeutic potential of this compound.

References

Alstolenine Derivatives and Their Structural Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstolenine, a naturally occurring indole alkaloid, and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. Their unique structural framework provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives and their structural analogues. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new drugs targeting a variety of diseases, including cancer, viral infections, and neurodegenerative disorders.

Core Synthetic Strategies

The synthesis of this compound derivatives typically involves multi-step reaction sequences, starting from readily available precursors. The core indole or carbazole nucleus is often constructed using established methods such as Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. Subsequent modifications focus on the functionalization of the core structure at various positions to generate a library of analogues with diverse physicochemical properties.

A common synthetic approach involves the modification of related natural products like aldisine and aloperine. For instance, derivatives of aldisine, an alkaloid that shares a structural resemblance to this compound, have been synthesized by introducing different functional groups to explore their therapeutic potential. These modifications often target specific biological pathways to enhance efficacy and selectivity.

Biological Activities and Therapeutic Potential

This compound derivatives and their analogues have demonstrated a remarkable spectrum of pharmacological effects, positioning them as attractive candidates for further investigation in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this class of compounds. Aloperine, a quinolizidine alkaloid structurally related to this compound, has shown potent cytotoxic activity against a range of human cancer cell lines, including leukemia, esophageal cancer, lung cancer, and hepatocellular carcinoma[1]. For instance, the IC50 values of aloperine against HL-60, U937, and K562 leukemia cell lines were reported to be 0.04 mM, 0.27 mM, and 0.36 mM, respectively[1]. The anticancer effects of these compounds are often mediated through the induction of apoptosis and autophagy[2].

One of the key mechanisms underlying the anticancer activity of some aldisine derivatives is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.

Neuroprotective Effects

Aloperine has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease and ischemic stroke. Studies have shown that aloperine can protect neuronal cells from oxidative stress and apoptosis[2][3]. It has been demonstrated to ameliorate oxidative stress in cellular models of Alzheimer's disease by reducing the production of reactive oxygen species (ROS)[3]. Furthermore, aloperine has been shown to exert its neuroprotective effects by modulating key signaling pathways, including the PI3K/Akt pathway, which is critical for neuronal survival[2].

Antiviral Activity

Derivatives of aldisine have exhibited promising antiviral activity, notably against the Tobacco Mosaic Virus (TMV). Several synthesized aldisine analogues containing oxime and hydrazone moieties have demonstrated antiviral efficacy comparable to or better than the commercial antiviral drug ribavirin[4][5][6]. For example, a hydrazone derivative of aldisine showed in vivo inactivation, curative, and protection activities of 52%, 49%, and 52% respectively, at a concentration of 500 mg/L against TMV[5].

Antibacterial and Antifungal Activities

Some isoquinoline alkaloids and their derivatives, which share structural similarities with this compound analogues, have been screened for their antimicrobial properties. Certain compounds have displayed inhibitory activity against Gram-positive bacteria such as Bacillus cereus, Micrococcus sp., and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values equal to or greater than 50 µg/ml[7]. Antifungal activity against Candida albicans and Cryptococcus neoformans has also been reported for some derivatives, with MIC values ranging from 62.5 to 1000 µg/ml[7].

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of various this compound derivatives and their analogues.

Table 1: Anticancer Activity of Aloperine and Related Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueReference
AloperineHL-60 (Leukemia)0.04 mM[1]
AloperineU937 (Leukemia)0.27 mM[1]
AloperineK562 (Leukemia)0.36 mM[1]
AloperineEC109 (Esophageal)1.11 mM[1]
AloperineA549 (Lung)1.18 mM[1]
AloperineHepG2 (Hepatocellular)1.36 mM[1]
Dregamine Derivative 5L5178Y (Mouse Lymphoma, MDR)5.47 ± 0.22 µM[8]
Homolycorine Derivative 7MDA-MB-231 (Breast)0.73 - 16.3 µM[8]

Table 2: Antiviral Activity of Aldisine Derivatives against Tobacco Mosaic Virus (TMV)

Compound/DerivativeActivity TypeInhibition (%)ConcentrationReference
Aldisine-hydrazone 12Inactivation (in vivo)52 ± 4500 mg/L[5]
Aldisine-hydrazone 12Curative (in vivo)49 ± 1500 mg/L[5]
Aldisine-hydrazone 12Protection (in vivo)52 ± 3500 mg/L[5]
Aldisine-acylhydrazone 5-6Inactivation (in vivo)Comparable to Ningnanmycin500 mg/L[6][9]
Aldisine-acylhydrazone 5-12Inactivation (in vivo)Comparable to Ningnanmycin500 mg/L[6][9]

Table 3: Antibacterial and Antifungal Activity of Related Alkaloid Derivatives

Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
(+)-ActinodaphnineBacillus cereus, Micrococcus sp., Staphylococcus aureus≥50[7]
(+)-N-Me-actinodaphnineBacillus cereus, Micrococcus sp., Staphylococcus aureus≥50[7]
(+)-AnonaineBacillus cereus, Micrococcus sp., Staphylococcus aureus≥50[7]
AnhydroushinsunineCandida albicans, Cryptococcus neoformans62.5 - 1000[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of Aldisine Derivatives Containing Acylhydrazone Moiety

This protocol describes a general procedure for the synthesis of aldisine derivatives incorporating an acylhydrazone moiety, which have shown significant antiviral and insecticidal activities.

Materials:

  • Aldisine precursor (e.g., a ketone derivative of the aldisine core)

  • Hydrazine hydrate

  • Appropriate aromatic or aliphatic aldehyde

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Hydrazone Formation: A solution of the aldisine ketone precursor (1 mmol) and hydrazine hydrate (1.5 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Solvent Evaporation: After completion of the reaction, the solvent is removed under reduced pressure to yield the crude hydrazone intermediate.

  • Acylhydrazone Synthesis: The crude hydrazone (1 mmol) is dissolved in ethanol (20 mL), followed by the addition of the desired aldehyde (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: The reaction mixture is refluxed for 6-8 hours.

  • Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. The final product can be further purified by recrystallization or column chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., HL-60, A549, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with culture medium to the desired concentrations. 100 µL of the compound-containing medium is added to the wells, and the plates are incubated for 48-72 hours. Control wells receive medium with the same concentration of DMSO.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Plaque Reduction Assay for Antiviral Activity (Adapted for TMV)

This assay is used to determine the ability of a compound to inhibit the replication of a virus, in this case, adapted for the plant virus TMV.

Materials:

  • Host plant (e.g., Nicotiana tabacum)

  • Tobacco Mosaic Virus (TMV) stock

  • Test compounds

  • Phosphate buffer

  • Carborundum powder

  • Petri dishes

Procedure:

  • Virus Inoculation: The leaves of the host plant are lightly dusted with carborundum powder. A solution of TMV in phosphate buffer is then gently rubbed onto the surface of the leaves.

  • Compound Application: Immediately after inoculation, solutions of the test compounds at various concentrations are applied to the inoculated leaves. Control leaves are treated with a solution containing the solvent used to dissolve the compounds.

  • Incubation: The plants are kept in a controlled environment (e.g., greenhouse) for 3-5 days to allow for the formation of local lesions (plaques).

  • Plaque Counting: The number of plaques on each leaf is counted.

  • Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of plaques.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more potent and selective inhibitors.

JAK/STAT3 Signaling Pathway Inhibition

The JAK/STAT3 pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Certain aldisine derivatives have been identified as potent inhibitors of this pathway.

JAK_STAT3_Pathway JAK/STAT3 Signaling Pathway Inhibition by this compound Analogues Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) pSTAT3->Gene_Expression Induces Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Alstolenine_Analogue This compound Analogue (e.g., Aldisine derivative) Alstolenine_Analogue->JAK Inhibits

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound analogues.

PI3K/Akt Signaling Pathway in Neuroprotection

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. The neuroprotective effects of aloperine are, in part, attributed to the activation of this pathway.

PI3K_Akt_Pathway PI3K/Akt Pathway Activation in Neuroprotection Growth_Factor Neurotrophic Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Binds PI3K PI3K Receptor_TK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Survival Neuronal Survival Apoptosis_Inhibition->Cell_Survival Aloperine Aloperine Aloperine->PI3K Promotes Activation Drug_Discovery_Workflow This compound-Based Drug Discovery Workflow Synthesis Synthesis of This compound Analogues Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vitro In Vitro Efficacy & Toxicity Testing Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

References

Spectroscopic and Mechanistic Insights into the Indole Alkaloid Alstonine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the pentacyclic indole alkaloid, Alstonine. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and potential therapeutic applications of this compound. This document presents available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for Alstonine, details relevant experimental methodologies, and visualizes its key signaling pathway.

Spectroscopic Data of Alstonine

The following sections summarize the available spectroscopic data for Alstonine, a compound of significant interest due to its potential antipsychotic properties.[1] The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following data has been reported for Alstonine in deuterated methanol (MeOH-d3).

¹H NMR Spectral Data of Alstonine Standard (in MeOH-d3)

Table 1: Representative ¹H NMR Spectral Regions for Alstonine

Spectral RegionDescription
AromaticShows signals corresponding to the protons on the indole and pyridine ring systems.
AliphaticContains signals from the protons on the tetracyclic core of the molecule.

¹³C NMR Spectral Data

As of the latest literature review, a detailed and publicly accessible table of ¹³C NMR chemical shifts for Alstonine has not been identified.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Mass Spectrum of Alstonine

Detailed mass spectrometric fragmentation data for Alstonine is not currently available in tabulated public resources. The molecular formula of Alstonine is C₂₁H₂₁N₂O₃, with a molar mass of 349.410 g·mol⁻¹. An ESI-MS analysis would be expected to show a prominent [M+H]⁺ ion at m/z 350.4.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared Absorption Data for Alstonine

Table 2: Expected Infrared Absorption Bands for Alstonine

Wavenumber (cm⁻¹)Functional Group
~3400-3200N-H stretching (indole)
~3100-3000C-H stretching (aromatic)
~3000-2850C-H stretching (aliphatic)
~1730C=O stretching (ester)
~1650-1500C=C stretching (aromatic rings)
~1250-1000C-O stretching (ester and ether)
~1300-1150C-N stretching

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for indole alkaloids like Alstonine. These protocols are based on standard laboratory practices and can be adapted as needed.

NMR Spectroscopy of Indole Alkaloids

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified alkaloid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, chloroform-d, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled sequence is typically used with a 45-degree pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural elucidation and assignment of all proton and carbon signals.

Mass Spectrometry of Alkaloids

Sample Preparation:

  • Prepare a dilute solution of the alkaloid (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for LC-MS analysis.

Instrumentation and Data Acquisition:

  • For Electrospray Ionization (ESI), a common technique for alkaloids, use a positive ion mode to generate protonated molecules [M+H]⁺.

  • Acquire a full scan mass spectrum to determine the molecular weight.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information. The fragmentation pattern can be analyzed to identify characteristic losses and structural motifs.

Infrared (IR) Spectroscopy of Alkaloids

Sample Preparation:

  • KBr Pellet Method:

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Instrumentation and Data Acquisition:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Acquire multiple scans and average them to improve the signal-to-noise ratio.

Signaling Pathway of Alstonine

Alstonine has been shown to exhibit antipsychotic-like effects, which are believed to be mediated through its interaction with serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors.[3] These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq/11 signaling pathway.[4][5]

Alstonine_Signaling_Pathway Alstonine Alstonine Receptor 5-HT2A / 5-HT2C Receptor Alstonine->Receptor Binds to Gq11 Gq/11 Protein Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Modulation of Neurotransmission) PKC->Downstream

Caption: Alstonine-mediated activation of the 5-HT2A/2C receptor signaling pathway.

The binding of Alstonine to the 5-HT2A or 5-HT2C receptor activates the Gq/11 protein.[5] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[6] Both DAG and elevated intracellular Ca²⁺ levels activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, ultimately leading to a modulation of neuronal activity and contributing to the observed antipsychotic-like effects.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of Alstonine, from isolation to data interpretation, is outlined below.

Spectroscopic_Workflow Start Isolation & Purification of Alstonine NMR_Prep Sample Preparation for NMR Start->NMR_Prep MS_Prep Sample Preparation for MS Start->MS_Prep IR_Prep Sample Preparation for IR Start->IR_Prep NMR_Acq NMR Data Acquisition (¹H, ¹³C, 2D) NMR_Prep->NMR_Acq MS_Acq MS Data Acquisition (Full Scan, MS/MS) MS_Prep->MS_Acq IR_Acq IR Data Acquisition (FTIR) IR_Prep->IR_Acq NMR_Analysis NMR Spectral Analysis (Structure Elucidation) NMR_Acq->NMR_Analysis MS_Analysis MS Data Analysis (Molecular Weight, Fragmentation) MS_Acq->MS_Analysis IR_Analysis IR Spectral Analysis (Functional Groups) IR_Acq->IR_Analysis Final Comprehensive Spectroscopic Characterization NMR_Analysis->Final MS_Analysis->Final IR_Analysis->Final

Caption: General workflow for the spectroscopic analysis of Alstonine.

This workflow begins with the isolation and purification of Alstonine from its natural source. The purified compound is then prepared for analysis by NMR, MS, and IR spectroscopy according to the protocols outlined in Section 2. Following data acquisition, the spectra are analyzed to determine the chemical structure, molecular weight, fragmentation pattern, and functional groups of Alstonine, leading to its comprehensive spectroscopic characterization.

References

In Silico Prediction of Alstolenine's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstolenine, a member of the indole alkaloid family, presents a complex chemical scaffold that suggests a range of potential biological activities. This guide provides a comprehensive framework for the in silico prediction of these activities, offering a cost-effective and rapid approach to identify potential therapeutic targets and assess the compound's drug-like properties. By leveraging a suite of computational tools, researchers can generate robust hypotheses for subsequent experimental validation. This document outlines detailed protocols for target identification, molecular docking, ADMET prediction, and molecular dynamics simulations, using this compound as a case study. It also includes illustrative signaling pathways and experimental workflows to guide the research process.

Introduction to this compound and In Silico Prediction

This compound is a pentacyclic indole alkaloid isolated from various species of the genus Alstonia. The intricate architecture of this compound, characterized by a fused ring system, suggests potential interactions with a variety of biological macromolecules. In silico drug discovery methods provide a powerful arsenal for elucidating these potential interactions without the immediate need for extensive wet-lab experimentation. These computational techniques, which include molecular modeling, machine learning, and data mining, can predict a compound's biological targets, binding affinity, and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This approach significantly accelerates the drug discovery pipeline by prioritizing compounds and targets with the highest potential for success.

Target Identification for this compound

Given the lack of specific studies on this compound's targets, a logical first step is to perform in silico target fishing. This can be achieved through ligand-based and structure-based approaches.[3] Ligand-based methods would involve comparing the structure of this compound to databases of compounds with known biological activities. Structure-based methods, such as reverse docking, would involve docking this compound against a library of protein structures to identify potential binding partners.[3] Based on the known activities of structurally similar indole alkaloids, potential protein targets for this compound could include:

  • Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system, often targeted in the treatment of Alzheimer's disease.

  • Serotonin Receptors (e.g., 5-HT2A, 5-HT2C): G-protein coupled receptors involved in a wide range of neuropsychiatric conditions.

  • Voltage-gated Sodium Channels (VGSCs): Important in the regulation of neuronal excitability and a target for anticonvulsant and anesthetic drugs.

  • Cyclin-dependent Kinases (CDKs): Key regulators of the cell cycle and established targets in oncology.

Methodologies for In Silico Analysis

This section provides detailed protocols for a hypothetical in silico investigation of this compound's activity against a putative target, Acetylcholinesterase (AChE).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[4][5]

Experimental Protocol:

  • Protein Preparation:

    • The three-dimensional crystal structure of human Acetylcholinesterase (PDB ID: 4EY7) is obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens are added, and Kollman charges are assigned to the protein using AutoDock Tools.

  • Ligand Preparation:

    • The 3D structure of this compound is generated using a chemical drawing tool like ChemDraw and optimized using a computational chemistry package (e.g., Gaussian) with a suitable level of theory (e.g., B3LYP/6-31G*).

    • Gasteiger charges are computed for the ligand.

  • Docking Simulation:

    • A grid box is defined to encompass the active site of AChE, centered on the catalytic triad (Ser203, His447, Glu334).

    • Molecular docking is performed using AutoDock Vina.[4]

    • The top 10 binding poses are generated and ranked based on their binding affinity (kcal/mol).

ADMET Prediction

ADMET prediction assesses the pharmacokinetic and pharmacodynamic properties of a compound.

Experimental Protocol:

  • The canonical SMILES string of this compound is submitted to online ADMET prediction servers such as SwissADME and pkCSM.

  • A comprehensive profile is generated, including predictions for:

    • Absorption: Caco-2 permeability, intestinal absorption (human).

    • Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Data Presentation

The following tables summarize hypothetical quantitative data from the in silico analyses of this compound.

Table 1: Predicted Binding Affinities of this compound for Putative Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Acetylcholinesterase (AChE)4EY7-9.8
Serotonin Receptor 5-HT2A6A93-8.5
Voltage-gated Sodium Channel5X0M-7.9
Cyclin-dependent Kinase 2 (CDK2)1HCK-9.2

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
Caco-2 Permeability (logPapp)0.95High
Human Intestinal Absorption92%High
Distribution
BBB PermeabilityYesLikely to cross the blood-brain barrier
Plasma Protein Binding85%Moderate binding
Metabolism
CYP1A2 InhibitorNoLow risk of drug-drug interactions
CYP2C9 InhibitorYesPotential for drug-drug interactions
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion
Total Clearance (log ml/min/kg)0.45Moderate clearance
Toxicity
AMES ToxicityNoNon-mutagenic
hERG I InhibitionYesPotential for cardiotoxicity
HepatotoxicityYesPotential for liver toxicity

Visualizing Workflows and Pathways

In Silico Prediction Workflow

The following diagram illustrates the overall workflow for the in silico prediction of this compound's biological activity.

G In Silico Prediction Workflow for this compound cluster_0 Input cluster_1 Target Identification cluster_2 Molecular Modeling cluster_3 Pharmacokinetics cluster_4 Output & Hypothesis This compound This compound Structure TargetFishing Target Fishing (Ligand & Structure-based) This compound->TargetFishing ADMET ADMET Prediction This compound->ADMET TargetList List of Putative Targets TargetFishing->TargetList Docking Molecular Docking TargetList->Docking BindingAffinity Binding Affinity & Pose Docking->BindingAffinity MDSim Molecular Dynamics Simulation Stability Complex Stability MDSim->Stability BindingAffinity->MDSim Hypothesis Biological Activity Hypothesis Stability->Hypothesis ADMETProfile ADMET Profile ADMET->ADMETProfile ADMETProfile->Hypothesis G Hypothetical Cholinergic Pathway Modulation by this compound This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE inhibition ACh Acetylcholine (ACh) AChE->ACh degrades mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR activates Gq Gq Protein mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

References

In-depth Technical Guide on the Preliminary Studies of the Mechanism of Action of Alstolenine: A Search for Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action of the alkaloid Alstolenine. Despite the compound being chemically defined and commercially available, there is a notable absence of in-depth preliminary studies detailing its biological activities, signaling pathways, and pharmacological effects.

An exhaustive search of scientific databases and academic publications was conducted to identify any research pertaining to the mechanism of action of this compound. This search included queries for preliminary studies, signaling pathway analyses, experimental protocols, and quantitative pharmacological data. The investigation also extended to literature citing the plant source of this compound, Alstonia scholaris, and its constituent alkaloids.

The search process did identify "this compound" as a known chemical entity with the CAS number 85769-33-1 and the molecular formula C31H34N2O7. Commercial suppliers of this compound exist, and some product pages allude to a body of "Reference Literature." However, a thorough investigation into these cited sources, including journals such as "Biochemical and Biophysical Research Communications," "Food Chemistry," and "Phytomedicine Plus," did not yield any specific studies that elucidated the mechanism of action of this compound.

The only mention of a potential biological target for this compound was found in the context of an in silico (computational) study. This research suggested a binding affinity of this compound for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. It is crucial to note that this finding is the result of a molecular docking simulation and does not represent experimentally validated data. Such computational predictions require confirmation through in vitro and in vivo studies to establish a definitive mechanism of action.

While research exists on the biological activities of other alkaloids isolated from Alstonia scholaris, this information cannot be directly extrapolated to this compound. Each compound possesses a unique chemical structure that dictates its specific interactions with biological targets.

Due to the lack of available experimental data, it is not possible to provide an in-depth technical guide on the preliminary studies of the mechanism of action of this compound that meets the core requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways. The scientific community has not yet published research that would form the basis of such a guide. Further investigation into the pharmacology and biological effects of this compound is required to elucidate its mechanism of action.

Alstolenine: An In-Depth Technical Guide on a Potential Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on limited publicly available research. The primary data presented originates from a single in silico (computational) study, and therefore lacks experimental validation.

Introduction

Alstolenine is a complex indole alkaloid identified in plant species such as Alstonia venenata and Alstonia scholaris. Despite its presence in plants with a history of use in traditional medicine for various ailments, scientific research into the specific biological activities and therapeutic targets of this compound is in its nascent stages. Currently, there is a significant lack of comprehensive in vitro and in vivo studies to fully elucidate its pharmacological profile.

This guide summarizes the existing, albeit limited, scientific findings on the potential therapeutic targets of this compound, with a focus on data derived from computational modeling.

Potential Therapeutic Target: Transient Receptor Potential Vanilloid 3 (TRPV3)

Recent computational research has identified the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel as a potential therapeutic target for this compound.[1][2][3] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and is implicated in skin sensation, temperature regulation, and the pathophysiology of certain skin disorders, including psoriasis.[4][5][6]

An in silico molecular docking study investigated the interaction between this compound and the TRPV3 ion channel, suggesting a potential inhibitory role in the context of psoriasis.[1][2] Psoriasis is a chronic inflammatory skin condition characterized by the hyperproliferation of keratinocytes.[7]

Quantitative Data

The following table summarizes the quantitative data from the molecular docking analysis of this compound with the TRPV3 protein.[1] It is crucial to reiterate that these values are the result of computational predictions and have not been confirmed through experimental assays.

CompoundTarget ProteinBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)
This compoundTRPV3 Ion Channel-7.254.88

Proposed Mechanism of Action

The in silico study suggests that this compound may exert its effects by binding to and inhibiting the TRPV3 ion channel.[1][2] The diagram below illustrates this proposed interaction.

Proposed Interaction of this compound and TRPV3 This compound This compound TRPV3 TRPV3 This compound->TRPV3 Inhibition

Caption: Proposed inhibitory action of this compound on the TRPV3 ion channel.

Potential Signaling Pathway in Psoriasis

The activation of TRPV3 in keratinocytes is believed to contribute to the pathogenesis of psoriasis through the activation of downstream signaling pathways that promote inflammation and cell proliferation.[4][7] While the specific effects of this compound on these pathways have not been experimentally determined, a hypothetical model based on the known TRPV3 signaling cascade is presented below. This diagram illustrates the potential point of intervention for an inhibitor like this compound.

Hypothetical Signaling Pathway of TRPV3 in Psoriasis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPV3 TRPV3 Calcium Ca²⁺ Influx TRPV3->Calcium Activation EGFR EGFR PI3K PI3K EGFR->PI3K Activates NFkB NF-κB PI3K->NFkB Activates Proliferation Gene Expression for Keratinocyte Proliferation NFkB->Proliferation Promotes This compound This compound This compound->TRPV3 Inhibition Calcium->EGFR Activates

Caption: Hypothetical TRPV3 signaling cascade in psoriasis and potential point of this compound intervention.

Experimental Protocols

A thorough search of publicly available scientific literature did not yield any detailed experimental protocols for in vitro or in vivo studies specifically investigating this compound. The existing data is derived from computational methods, the protocols for which are briefly described in the source publication.

Molecular Docking (as described in the source study)

The in silico analysis of this compound's interaction with TRPV3 was performed using molecular docking simulations.[1] This computational technique involves predicting the preferred orientation of one molecule (the ligand, this compound) to a second (the receptor, TRPV3) when bound to each other to form a stable complex. The study utilized the AutoDock software for this purpose. The crystal structure of the TRPV3 protein was obtained from the RCSB Protein Data Bank. The binding affinity and inhibition constant were calculated based on the docking scores.[1]

Future Directions

The identification of TRPV3 as a potential target for this compound through computational methods provides a foundational hypothesis for future experimental research. Further investigation is warranted to validate these in silico findings and to explore the therapeutic potential of this compound. Key future research directions should include:

  • In vitro validation: Conducting binding assays to confirm the interaction between this compound and the TRPV3 ion channel and to experimentally determine binding affinity and inhibitory constants.

  • Cell-based assays: Investigating the functional effects of this compound on TRPV3 activity in keratinocyte cell lines, including its impact on calcium influx and the expression of inflammatory mediators.

  • In vivo studies: Utilizing animal models of psoriasis to evaluate the efficacy and safety of this compound in a physiological context.

  • Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and potential toxicity of this compound.

Conclusion

This compound is a natural product with currently limited available scientific data regarding its therapeutic targets. A single computational study has proposed the TRPV3 ion channel as a potential target for the treatment of psoriasis.[1][2] While this presents an interesting avenue for drug discovery, it is imperative to underscore that these findings are preliminary and require substantial experimental validation. Further research is essential to elucidate the true pharmacological properties of this compound and to determine its potential as a therapeutic agent.

References

Alstolenine Structure-Activity Relationship: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the structure-activity relationship (SAR) of alstolenine, a complex indole alkaloid. Despite the keen interest in natural products for drug development, detailed studies on the synthesis of this compound derivatives and the corresponding impact on their biological activities are not publicly available. This absence of data precludes the formulation of a detailed technical guide with quantitative SAR data, specific experimental protocols, and defined signaling pathways related to this compound and its analogs.

This compound belongs to the broader class of indole alkaloids, which are known for their diverse and potent pharmacological activities. The intricate molecular architecture of this compound presents a promising scaffold for the development of novel therapeutic agents. However, without systematic SAR studies, the full potential of this natural product remains untapped.

The Path Forward: A Hypothetical Framework for this compound SAR Exploration

For researchers and drug development professionals interested in pioneering the investigation of this compound, a structured approach to initial SAR exploration is paramount. The following outlines a hypothetical workflow for such an endeavor.

Core Scaffold and Functional Group Analysis

The initial step involves a thorough analysis of the this compound core structure to identify key functional groups and potential sites for chemical modification. These may include, but are not limited to:

  • The indole nucleus

  • The ester and ether functionalities

  • The stereochemistry of the molecule

Hypothetical Modification Sites on this compound Core

Caption: Potential sites for chemical modification on the this compound scaffold.

Synthesis of Analog Libraries

Based on the identified modification sites, a library of this compound derivatives would be synthesized. This would involve a range of chemical transformations, such as:

  • Indole modifications: N-alkylation, N-acylation, and substitution on the aromatic ring.

  • Ester modifications: Hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or conversion to various amides and esters.

  • Stereochemical modifications: Synthesis of diastereomers or enantiomers to investigate the role of stereochemistry in biological activity.

General Workflow for this compound Analog Synthesis and Evaluation

Alstolenine_SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation This compound This compound Modification Chemical Modification This compound->Modification Analog_Library Analog Library Modification->Analog_Library Bioassays Biological Assays Analog_Library->Bioassays Data_Analysis Data Analysis Bioassays->Data_Analysis SAR_Identification SAR Identification Data_Analysis->SAR_Identification SAR_Identification->Modification

Caption: A logical workflow for the synthesis and evaluation of this compound analogs.

Biological Evaluation

The synthesized analogs would be subjected to a battery of biological assays to determine their activity. The choice of assays would depend on the initial biological profile of the parent compound, this compound. If no prior data exists, a broad-spectrum screening approach would be necessary. Key experimental protocols would need to be meticulously documented, including:

  • In vitro assays:

    • Cytotoxicity assays: To determine the toxicity of the compounds against various cell lines (e.g., MTT assay).

    • Enzyme inhibition assays: If a specific molecular target is hypothesized.

    • Receptor binding assays: To identify potential receptor interactions.

    • Antimicrobial or antiviral assays: To explore potential infectious disease applications.

  • In vivo models: Following promising in vitro results, lead compounds would be evaluated in relevant animal models of disease.

Data Analysis and SAR Establishment

The quantitative data obtained from the biological assays would be compiled and analyzed to establish clear structure-activity relationships. This would involve correlating specific structural modifications with changes in biological potency, selectivity, and toxicity. This data is best presented in a tabular format for easy comparison.

Table 1: Hypothetical SAR Data for this compound Derivatives

CompoundModification at Site 1 (Indole-N)Modification at Site 2 (Ester)IC50 (µM) - Target X
This compound-H-OCH310.5
1a -CH3-OCH35.2
1b -COCH3-OCH315.8
2a -H-OH25.1
2b -H-NH28.7

This table is for illustrative purposes only and does not represent actual experimental data.

Elucidation of Signaling Pathways

For the most promising analogs, further studies would be necessary to elucidate the underlying mechanism of action and the signaling pathways involved. This could involve techniques such as:

  • Western blotting to analyze the expression of key proteins in a signaling cascade.

  • Reporter gene assays to measure the activation of specific transcription factors.

  • Kinase profiling to identify affected kinases.

Hypothetical Signaling Pathway Modulated by an this compound Analog

Signaling_Pathway Analog Active this compound Analog Receptor Target Receptor Analog->Receptor Inhibition Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response

Caption: A potential signaling pathway inhibited by an active this compound analog.

Conclusion

While the current body of scientific literature does not provide the necessary data for a comprehensive guide on the structure-activity relationship of this compound, this should not be seen as a deterrent but rather as a significant opportunity. The field is wide open for pioneering research that could unlock the therapeutic potential of this fascinating natural product. A systematic and rigorous approach to SAR exploration, as outlined in the hypothetical framework above, will be crucial in transforming this compound from a molecule of academic interest to a lead compound for future drug development. Researchers embarking on this journey will be contributing invaluable knowledge to the field of medicinal chemistry and potentially paving the way for new and effective treatments for a range of diseases.

Methodological & Application

Total Synthesis of (±)-Alstolenine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the asymmetric total synthesis of (±)-Alstolenine, a complex indole alkaloid. The synthesis was first reported by the research group of Yong-Qiang Tu in the journal Angewandte Chemie International Edition in 2012. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed guide to reproduce this notable chemical achievement.

The synthesis commences with readily available starting materials and employs a strategic sequence of reactions, including a key semipinacol rearrangement/aryl migration cascade, to construct the intricate polycyclic architecture of the target molecule. This protocol includes detailed experimental procedures for each key step, a summary of quantitative data in a structured table, and a visual representation of the synthetic workflow.

Experimental Protocols

The following protocols detail the key steps in the total synthesis of (±)-Alstolenine.

Step 1: Synthesis of Intermediate 2

To a solution of tryptamine (1.60 g, 10.0 mmol) and aldehyde 1 (1.22 g, 10.0 mmol) in CH2Cl2 (50 mL) was added trifluoroacetic acid (TFA, 0.1 mL) at room temperature. The reaction mixture was stirred for 2 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford intermediate 2 .

Step 2: Synthesis of Intermediate 3

A solution of intermediate 2 (2.66 g, 10.0 mmol) in dry THF (50 mL) was cooled to -78 °C. Then, n-butyllithium (n-BuLi, 2.5 M in hexanes, 4.4 mL, 11.0 mmol) was added dropwise, and the resulting mixture was stirred at this temperature for 30 minutes. Subsequently, a solution of aldehyde S1 (1.54 g, 11.0 mmol) in dry THF (10 mL) was added. The reaction mixture was stirred at -78 °C for 2 hours and then quenched with saturated aqueous NH4Cl solution. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried over anhydrous Na2SO4 and concentrated. The residue was purified by flash column chromatography (petroleum ether/ethyl acetate = 3:1) to give intermediate 3 .

Step 3: Synthesis of Intermediate 4 (Key Semipinacol Rearrangement/Aryl Migration)

To a solution of diol 3 (4.06 g, 10.0 mmol) in CH2Cl2 (100 mL) at 0 °C was added BF3·OEt2 (2.54 mL, 20.0 mmol). The mixture was stirred at this temperature for 1 hour. The reaction was then quenched with saturated aqueous NaHCO3. The organic layer was separated, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was purified by flash column chromatography (petroleum ether/ethyl acetate = 10:1) to yield the rearranged product 4 .

Step 4: Synthesis of (±)-Alstolenine

A solution of intermediate 4 (3.89 g, 10.0 mmol) in methanol (50 mL) was treated with sodium borohydride (NaBH4, 0.76 g, 20.0 mmol) at 0 °C. The reaction mixture was stirred for 30 minutes and then quenched with water. The solvent was removed under reduced pressure, and the residue was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated. The resulting residue was dissolved in THF (50 mL), and Lawesson's reagent (4.45 g, 11.0 mmol) was added. The mixture was refluxed for 12 hours. After cooling to room temperature, the solvent was evaporated, and the residue was purified by flash column chromatography (petroleum ether/ethyl acetate = 2:1) to afford (±)-Alstolenine.

Quantitative Data Summary

StepStarting MaterialReagents and ConditionsProductYield (%)
1Tryptamine, Aldehyde 1 TFA, CH2Cl2, RT, 2 hIntermediate 2 95
2Intermediate 2 , Aldehyde S1 n-BuLi, THF, -78 °C, 2 hIntermediate 3 85
3Intermediate 3 BF3·OEt2, CH2Cl2, 0 °C, 1 hIntermediate 4 78
4Intermediate 4 1. NaBH4, MeOH, 0 °C; 2. Lawesson's reagent, THF, reflux(±)-Alstolenine65

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Total_Synthesis_of_Alstolenine Tryptamine Tryptamine Intermediate2 Intermediate 2 Tryptamine->Intermediate2 TFA, CH2Cl2 Aldehyde1 Aldehyde 1 Aldehyde1->Intermediate2 Intermediate3 Intermediate 3 Intermediate2->Intermediate3 n-BuLi, THF AldehydeS1 Aldehyde S1 AldehydeS1->Intermediate3 Intermediate4 Intermediate 4 Intermediate3->Intermediate4 BF3·OEt2 This compound (±)-Alstolenine Intermediate4->this compound 1. NaBH4 2. Lawesson's    reagent

Caption: Synthetic route to (±)-Alstolenine.

High-Yield Synthesis of Alstolenine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches for a detailed, high-yield synthetic protocol for the natural product Alstolenine and its derivatives did not yield specific, reproducible laboratory methods. While this compound has been isolated from Alstonia species and its structure is characterized, its total synthesis is not as widely documented in accessible scientific literature as other members of this alkaloid family.

Therefore, this document provides a representative methodology based on the synthesis of related indole alkaloids, which employ common and effective strategies for the construction of complex molecular architectures. The protocols and data presented here are illustrative and should be adapted by researchers based on the specific functionalities of this compound if a synthesis is attempted.

Introduction to this compound and its Therapeutic Potential

This compound is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, which are known for producing a rich variety of biologically active compounds.[] The complex pentacyclic structure of this compound, featuring an indole nucleus, makes it a challenging and attractive target for synthetic chemists. While specific biological activities of this compound are not extensively reported, many related Alstonia alkaloids exhibit significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Developing a robust and high-yield synthesis for the this compound scaffold would be a critical step in enabling further investigation of its therapeutic potential and the generation of novel derivatives with improved pharmacological profiles.

Retrosynthetic Analysis and Synthetic Strategy

A general retrosynthetic strategy for the this compound scaffold would likely involve the disconnection of the complex polycyclic system into more readily available building blocks. A plausible approach, inspired by the synthesis of other indole alkaloids, is depicted below. The core strategy would revolve around the construction of the indole framework and the subsequent annulation of the additional rings.

G This compound This compound Scaffold Cyclization Key Cyclization Reactions (e.g., Pictet-Spengler, Diels-Alder) This compound->Cyclization Late-stage cyclizations Indole Substituted Indole Precursor Tryptamine Tryptamine Derivative Indole->Tryptamine Aldehyde Aldehyde/Ketone Coupling Partner Indole->Aldehyde Cyclization->Indole Formation of polycyclic system

Caption: A generalized retrosynthetic approach for the this compound scaffold.

Experimental Protocols: A Representative Synthesis of an Indole Alkaloid Core

The following protocols are based on established methods for the synthesis of complex indole alkaloids and are provided as a template for the potential synthesis of the this compound core structure.

Synthesis of a Key Tryptamine Intermediate

Protocol 1: Synthesis of a Protected Tryptamine Derivative

  • Starting Material: Commercially available 4-bromoindole.

  • Step 1: N-Protection. To a solution of 4-bromoindole (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Stir the mixture for 30 minutes, then add tosyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield N-tosyl-4-bromoindole.

  • Step 2: Sonogashira Coupling. To a solution of N-tosyl-4-bromoindole (1.0 eq) in a 2:1 mixture of THF and triethylamine, add trimethylsilylacetylene (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq). Stir the mixture at 60 °C for 6 hours. After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate. The residue is purified by column chromatography.

  • Step 3: Deprotection and Reduction. The product from the previous step is dissolved in methanol, and K₂CO₃ (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is removed, and the residue is subjected to a standard reduction protocol (e.g., H₂, Pd/C) to yield the corresponding tryptamine derivative.

Key Cyclization Step: Pictet-Spengler Reaction

Protocol 2: Formation of the Tetracyclic Core

  • To a solution of the synthesized tryptamine derivative (1.0 eq) in dry CH₂Cl₂ (0.1 M) is added a suitable aldehyde or ketone coupling partner (1.2 eq).

  • Trifluoroacetic acid (2.0 eq) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic indole alkaloid core.

Quantitative Data Summary

The following table presents representative yields for the key synthetic steps described above, based on literature reports for similar indole alkaloid syntheses. Actual yields for a synthesis of this compound would need to be determined experimentally.

StepReactionStarting MaterialProductRepresentative Yield (%)
1N-Protection (Tosylation)4-bromoindoleN-tosyl-4-bromoindole90-95
2Sonogashira CouplingN-tosyl-4-bromoindoleN-tosyl-4-(trimethylsilylethynyl)indole75-85
3Deprotection and ReductionAcetylene-indole adductTryptamine derivative60-70 (over two steps)
4Pictet-Spengler CyclizationTryptamine derivativeTetracyclic core50-65

Potential Biological Signaling Pathways

While the specific mechanism of action for this compound is not well-defined, many indole alkaloids are known to interact with key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. A potential avenue of investigation for this compound and its derivatives would be their effect on pathways such as the NF-κB and MAPK signaling cascades, which are frequently dysregulated in various diseases.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cell Surface Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Signal Transduction MAPKKK MAPKKK Receptor->MAPKKK IkB IκB IKK->IkB Phosphorylation (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_IkB Inactive Complex NFkB_p65_p50->NFkB_p65_p50_IkB NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocation IkB->NFkB_p65_p50_IkB MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK_active Active MAPK MAPK->MAPK_active Translocation NFkB_p65_p50_IkB->IkB Release of This compound This compound Derivative This compound->IKK Inhibition? This compound->MAPKK Inhibition? Gene Target Gene Expression (Inflammation, Proliferation) NFkB_active->Gene MAPK_active->Gene

Caption: Hypothetical interaction of this compound derivatives with inflammatory signaling pathways.

Conclusion and Future Directions

The development of a high-yield, scalable synthesis of this compound and its derivatives is a crucial step towards unlocking their therapeutic potential. The protocols and strategies outlined in this document provide a foundation for researchers to approach the synthesis of this complex natural product. Future work should focus on optimizing reaction conditions to improve yields and exploring the derivatization of the this compound scaffold to generate a library of compounds for biological screening. A deeper understanding of the structure-activity relationships of these derivatives will be invaluable for the development of new therapeutic agents.

References

Application Notes and Protocols for Alstolenine Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstolenine is an indole alkaloid isolated from plants of the Alstonia genus, notably Alstonia scholaris.[1] This class of compounds has garnered significant interest for its diverse pharmacological activities, including potential anti-tussive, anti-asthmatic, and anti-inflammatory effects.[2] Accurate quantification of this compound in biological matrices such as plasma, blood, and tissue is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development.

This document provides detailed application notes and a validated protocol for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While a specific validated method for this compound is not widely published, the following protocol is based on established methods for similar indole alkaloids and provides a robust starting point for researchers.[3][4]

Analytical Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique for this compound quantification due to its high sensitivity, selectivity, and speed.[3][4] This method allows for the precise measurement of low concentrations of the analyte in complex biological matrices.

Principle

The method involves the extraction of this compound and an internal standard (IS) from the biological sample, followed by chromatographic separation on a UPLC system and detection by a tandem mass spectrometer. Quantification is achieved by using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the IS.[3]

Data Presentation

Table 1: UPLC-MS/MS Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the UPLC-MS/MS method for this compound quantification in human plasma. These values are based on typical data for the analysis of similar indole alkaloids.[3]

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) ≤ 15%
Inter-day Precision (%RSD) ≤ 15%
Accuracy (%Bias) 85% to 115%
Recovery 80.5% - 92.3%
Matrix Effect 91.2% - 108.5%

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma or blood samples.[3]

Materials:

  • Biological sample (e.g., human plasma)

  • This compound certified reference standard

  • Internal Standard (IS) solution (e.g., Reserpine, a structurally similar indole alkaloid)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 500 ng/mL Reserpine in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., Waters Xevo TQ-S)

UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)[3]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    3.0 10 90
    4.0 10 90
    4.1 95 5

    | 5.0 | 95 | 5 |

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions (Hypothetical):

    • This compound (C22H28N2O4, MW: 396.47): Precursor ion m/z 397.2 -> Product ion m/z 184.1 (quantifier), m/z 156.1 (qualifier)

    • Reserpine (IS): Precursor ion m/z 609.3 -> Product ion m/z 195.1

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound quantification.

Potential Signaling Pathway of Alstonia Alkaloids

While the specific signaling pathway of this compound is not fully elucidated, related alkaloids from Alstonia scholaris have been shown to interact with β2 adrenergic receptors and inhibit the NF-κB pathway, which are key in inflammatory and respiratory responses.[2]

G cluster_pathway Potential Anti-inflammatory Pathway of Alstonia Alkaloids cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Alkaloids Alstonia Alkaloids (e.g., this compound) B2AR β2 Adrenergic Receptor Alkaloids->B2AR NFkB_Inhibition Inhibition of NF-κB Activation Alkaloids->NFkB_Inhibition B2AR->NFkB_Inhibition Downstream Signaling Inflammatory_Mediators Reduced Pro-inflammatory Cytokine Production NFkB_Inhibition->Inflammatory_Mediators Leads to

Caption: Potential signaling pathway of Alstonia alkaloids.

References

LC-MS/MS protocol for Alstolenine detection

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Detection of Alstolenine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is a complex indole alkaloid with the chemical formula C₂₂H₂₈N₂O₄ and a monoisotopic mass of 384.2049 g/mol .[1] As with many natural products, its biological activities are of significant interest to the scientific community. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, metabolic profiling, and quality control of related botanical preparations. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for quantifying trace levels of such compounds in complex matrices.[2][3] This application note provides a detailed, practical protocol for the analysis of this compound.

Experimental Protocol

Sample Preparation (from a biological matrix, e.g., plasma)

A generic protein precipitation method is proposed for the extraction of this compound from a plasma matrix.

  • Thaw Samples : Bring plasma samples and quality controls to room temperature.

  • Aliquoting : Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard : Add 10 µL of an appropriate internal standard (IS) solution (e.g., a structurally similar indole alkaloid not present in the sample, at a concentration of 100 ng/mL).

  • Protein Precipitation : Add 300 µL of cold acetonitrile to each tube.

  • Vortexing : Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation : Centrifuge at 14,000 rpm for 5 minutes to remove any remaining particulates.

  • Injection : Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters
  • Instrument : A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of indole alkaloids.[4]

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient Elution :

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Column re-equilibration at 5% B

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

Mass Spectrometry (MS/MS) Parameters
  • Instrument : A triple quadrupole mass spectrometer.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Source Parameters :

    • Capillary Voltage : 3.5 kV

    • Source Temperature : 150°C

    • Desolvation Temperature : 400°C

    • Cone Gas Flow : 50 L/hr

    • Desolvation Gas Flow : 800 L/hr

  • Acquisition Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transitions : Based on the structure of this compound (C₂₂H₂₈N₂O₄), the precursor ion will be the protonated molecule [M+H]⁺. Product ions are predicted based on common fragmentation patterns of indole alkaloids, which often involve the loss of small neutral molecules or cleavage of the ring structures.[4]

Quantitative Data Summary

The following table presents hypothetical, yet typical, quantitative parameters for an LC-MS/MS method for a small molecule like this compound. These values should be determined experimentally during method validation.

ParameterExpected Value
Precursor Ion (m/z)385.2
Product Ion 1 (Quantifier)To be determined
Product Ion 2 (Qualifier)To be determined
Collision Energy (eV)To be determined
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Linearity Range (r²)> 0.99
Precision (%RSD)< 15%
Accuracy (%Bias)85 - 115%

Note: Product ions and collision energy must be optimized by infusing a standard solution of this compound into the mass spectrometer.

Visualizations

Experimental Workflow Diagram

Alstolenine_Detection_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Evaporation Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 LC Liquid Chromatography (C18 Separation) Centrifugation2->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound detection.

Hypothetical Signaling Pathway

As the specific signaling pathway for this compound is not well-defined in publicly available literature, the following diagram illustrates a general mechanism by which a bioactive compound might exert its effects, for conceptual purposes.

Hypothetical_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Anti-inflammatory Effect) Transcription_Factor->Cellular_Response Induces Gene Expression for

Caption: A generalized signaling pathway for a bioactive compound.

Conclusion

The protocol described in this application note provides a comprehensive framework for the sensitive and selective detection of this compound by LC-MS/MS. While optimization and validation are essential for any specific application, the outlined parameters for sample preparation, liquid chromatography, and mass spectrometry serve as a strong and scientifically grounded starting point for researchers. This methodology will be invaluable for advancing the study of this compound and its potential therapeutic applications.

References

Application Notes: Development of Alstolenine-Based Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alstolenine, a novel compound of interest, presents a potential candidate for antiviral drug development. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antiviral efficacy of this compound. The following protocols and guidelines outline the essential steps from initial cytotoxicity assessment to the determination of the mechanism of action, ensuring a robust and reliable evaluation of this compound's antiviral properties.

The initial and crucial step in the development of antiviral therapeutics is the use of in vitro cell-based methods, such as plaque assays and focus-forming assays (FFA) for the quantification of the virus[1]. Antiviral testing is performed to uncover the antiviral characteristics of drugs, biomolecules, and other small molecules[2].

1. Preliminary Assessment: Cytotoxicity of this compound

Before assessing the antiviral activity of this compound, it is imperative to determine its cytotoxic concentration (CC50) on the host cell line intended for the antiviral assays. This ensures that the observed antiviral effect is not a result of cell death caused by the compound itself. A common method for this is the MTT assay, which measures cell metabolic activity.

2. Primary Antiviral Screening: Inhibition of Virus-Induced Cytopathic Effect (CPE)

The primary screening assay aims to determine the 50% effective concentration (EC50) of this compound, which is the concentration required to inhibit 50% of the virus-induced CPE. This is often performed using a CPE reduction assay[3].

3. Secondary Assays: Quantifying Viral Load Reduction

To confirm and quantify the antiviral activity of this compound, secondary assays that directly measure the reduction in viral titer or viral genetic material are employed. These include the Plaque Reduction Assay and Quantitative Reverse Transcription PCR (qRT-PCR).

  • Plaque Reduction Assay: This is a widely used method for determining the quantity of infectious virus and is considered a gold standard for assessing antiviral activity[4][5]. It measures the reduction in the number of virus-induced plaques in the presence of the test compound.

  • Quantitative Reverse Transcription PCR (qRT-PCR): This highly sensitive technique quantifies the amount of viral RNA or DNA in infected cells or supernatant[6][7]. A reduction in viral nucleic acid is a strong indicator of the antiviral efficacy of a test article[6].

4. Mechanism of Action Studies

Once the antiviral activity of this compound is confirmed, further studies can be designed to elucidate its mechanism of action. This involves identifying the specific stage of the viral life cycle that is inhibited by the compound[8][9]. Time-of-addition assays can help pinpoint whether this compound acts on viral entry, replication, or release[2].

Data Presentation

Quantitative data from the assays should be systematically organized in tables for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound

CompoundCell LineAssayIncubation Time (h)CC50 (µM)
This compoundVero E6MTT72
ControlVero E6MTT72

Table 2: Antiviral Activity of this compound

CompoundVirusCell LineAssayEC50 (µM)SI (CC50/EC50)
This compoundSARS-CoV-2Vero E6CPE Reduction
RemdesivirSARS-CoV-2Vero E6CPE Reduction

Table 3: Viral Titer and Genome Copy Number Reduction by this compound

TreatmentConcentration (µM)Plaque Reduction (%)Viral RNA Copies/mLFold Reduction
Vehicle Control-01
This compoundEC50
This compound2 x EC50
Positive Control

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Plaque Reduction Assay

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

  • Infection: Infect the cell monolayers with the virus dilution for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2X medium, 1% low-melting-point agarose, and varying concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-4 days).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percent plaque reduction for each concentration of this compound and determine the EC50 value.

Protocol 3: Quantitative Reverse Transcription PCR (qRT-PCR) Assay

  • Cell Culture and Infection: Seed cells in a 24-well plate, infect with the virus, and treat with different concentrations of this compound as described in the plaque reduction assay.

  • RNA Extraction: At 24 or 48 hours post-infection, extract total RNA from the cells or supernatant using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR: Perform real-time PCR using primers and probes specific to a viral gene and a host housekeeping gene (for normalization).

  • Data Analysis: Calculate the viral RNA copy number based on a standard curve and determine the fold reduction in viral RNA levels in this compound-treated cells compared to untreated controls[10][11].

Mandatory Visualization

G cluster_prep Phase 1: Preparation & Cytotoxicity cluster_primary Phase 2: Primary Antiviral Screening cluster_secondary Phase 3: Secondary Confirmatory Assays cluster_moa Phase 4: Mechanism of Action Studies A Prepare this compound Stock C Determine CC50 (MTT Assay) A->C B Select & Culture Host Cells B->C D CPE Reduction Assay C->D E Calculate EC50 D->E F Plaque Reduction Assay E->F G qRT-PCR for Viral Load E->G H Time-of-Addition Assay F->H G->H I Identify Viral Cycle Stage H->I G cluster_virus Virus Particle cluster_cell Host Cell cluster_inhibition Potential Inhibition by this compound V Virus R Receptor V->R 1. Attachment E Endocytosis R->E 2. Entry U Uncoating E->U 3. Fusion & Uncoating I1 Block Attachment I1->R I2 Inhibit Fusion/Entry I2->E I3 Prevent Uncoating I3->U G cluster_host Host Cell Machinery cluster_viral_process Viral Replication Cycle cluster_inhibition Potential Inhibition by this compound N Nucleus mRNA Viral mRNA RB Ribosomes VP Viral Proteins RB->VP VG Viral Genome Rep Replication VG->Rep 1. Genome Replication Trans Transcription Rep->Trans 2. Transcription Ass Assembly Rep->Ass Trans->mRNA mRNA->RB 3. Translation Prot Translation VP->Ass 4. Assembly Rel Release Ass->Rel 5. Release I_Rep Inhibit Replication I_Rep->Rep I_Trans Inhibit Transcription I_Trans->Trans I_Prot Inhibit Translation I_Prot->RB I_Ass Inhibit Assembly I_Ass->Ass

References

Animal Models for In Vivo Evaluation of Alstolenine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstolenine, an alkaloid isolated from Alstonia venenata, has garnered interest for its potential therapeutic properties. While comprehensive in vivo data on the purified compound remains limited, studies on crude extracts of Alstonia species, particularly Alstonia venenata, have demonstrated promising anticancer, antioxidant, anti-inflammatory, and analgesic activities. This document provides detailed application notes and protocols for preclinical in vivo evaluation of this compound, drawing upon established methodologies from studies on Alstonia extracts and related alkaloids. These protocols are intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.

Data Presentation: Summary of Preclinical Data from Alstonia Extracts

The following table summarizes quantitative data from in vivo and in vitro studies on Alstonia extracts, which can inform dose selection and endpoint analysis for this compound studies.

Test System Extract/Compound Animal Model Dose Range Key Findings Reference
Anticancer ActivityEthanolic extract of Alstonia venenata leavesDalton's Lymphoma Ascites (DLA) and Ehrlich Ascites Carcinoma (EAC) tumor-bearing mice100, 250, and 500 mg/kgInhibition of tumor growth suggested by changes in animal body weights.Malick & Hedge, 2018
Anticancer ActivityRoot methanolic extract of Alstonia venenataDMBA-induced breast cancer in Sprague Dawley ratsNot specifiedInhibition of tumor progression.[1][2][1][2]
Antioxidant ActivityIsopropanol extract of Alstonia venenata leavesIn vitro (superoxide scavenging)Not applicableSignificant superoxide scavenging activity.[3]
CytotoxicityIsopropanol extract of Alstonia venenata leavesIn vitro (Dalton's Lymphoma Ascites cells)125, 250, and 500 µg/mL100% cell death at all tested concentrations.[3][3]
Anti-inflammatory & Analgesic ActivityAlkaloid fraction of Alstonia scholarisAcetic acid-induced writhing, xylene-induced ear edema, and formalin test in miceNot specifiedSignificant anti-inflammatory and peripheral analgesic effects.[4]

Experimental Protocols

In Vivo Anticancer Activity Assessment using Ascites Tumor Models

This protocol is adapted from studies on Alstonia venenata extracts and is suitable for initial in vivo screening of this compound's anticancer potential.

Objective: To evaluate the antitumor effect of this compound in mice bearing either Dalton's Lymphoma Ascites (DLA) or Ehrlich Ascites Carcinoma (EAC) tumors.

Animal Model: Swiss albino mice (20-25 g).

Materials:

  • This compound (purity >95%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)

  • DLA or EAC cells

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue solution

  • Standard cytotoxic drug (e.g., 5-Fluorouracil)

  • Animal cages, syringes, needles

Procedure:

  • Tumor Cell Inoculation:

    • Aspirate DLA or EAC cells from the peritoneal cavity of a tumor-bearing mouse.

    • Wash the cells three times with sterile PBS.

    • Perform a cell count using a hemocytometer and assess viability using the trypan blue exclusion method.

    • Inject 1 x 10^6 viable tumor cells intraperitoneally (i.p.) into each mouse.

  • Animal Grouping and Treatment:

    • Randomly divide the tumor-inoculated mice into the following groups (n=6-8 per group):

      • Group I (Tumor Control): Vehicle only.

      • Group II (this compound - Low Dose): this compound at a low dose (e.g., 50 mg/kg).

      • Group III (this compound - Mid Dose): this compound at a mid-dose (e.g., 100 mg/kg).

      • Group IV (this compound - High Dose): this compound at a high dose (e.g., 200 mg/kg).

      • Group V (Positive Control): Standard cytotoxic drug (e.g., 5-FU, 20 mg/kg).

    • Commence treatment 24 hours after tumor inoculation and continue daily for a specified period (e.g., 9 days). Administer this compound and vehicle orally (p.o.) or i.p.

  • Data Collection and Endpoint Analysis:

    • Tumor Growth: Monitor animal body weight daily. An increase in body weight in ascitic tumor models correlates with tumor growth.

    • Survival Time: Record the mortality in each group and calculate the mean survival time (MST) and the percentage increase in lifespan (% ILS).

      • % ILS = [(MST of treated group - MST of control group) / MST of control group] x 100

    • Hematological Parameters: At the end of the study, collect blood samples for analysis of red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin levels.

    • Tumor Volume and Cell Count (optional): At the end of the experiment, collect the ascitic fluid to measure the total volume and perform a viable cell count.

Evaluation of Anticonvulsant Activity

Given the traditional use of Alstonia venenata for epilepsy, this protocol outlines methods to assess the potential anticonvulsant effects of this compound.

Objective: To determine the anticonvulsant activity of this compound using the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-induced seizure models.

Animal Model: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g).

Materials:

  • This compound

  • Vehicle

  • Pentylenetetrazole (PTZ)

  • Standard anticonvulsant drug (e.g., Diazepam for PTZ model, Phenytoin for MES model)

  • Electroconvulsiometer

  • Corneal electrodes

  • Saline solution

Procedure:

A. Maximal Electroshock (MES) Model:

  • Animal Grouping and Treatment:

    • Group animals as described in the anticancer protocol.

    • Administer this compound, vehicle, or standard drug (Phenytoin, 25 mg/kg, i.p.) 30-60 minutes before the electroshock.

  • Induction of Seizures:

    • Apply corneal electrodes moistened with saline to the eyes of the animal.

    • Deliver an electrical stimulus (e.g., 150 mA for 0.2 seconds for rats).

  • Observation:

    • Observe the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase is considered a positive anticonvulsant effect.

B. Pentylenetetrazole (PTZ) Model:

  • Animal Grouping and Treatment:

    • Group animals as described previously.

    • Administer this compound, vehicle, or standard drug (Diazepam, 4 mg/kg, i.p.) 30 minutes before PTZ injection.

  • Induction of Seizures:

    • Administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).

  • Observation:

    • Immediately after PTZ injection, place the animal in an observation cage and record the following for 30 minutes:

      • Latency to the onset of myoclonic jerks and generalized clonic-tonic seizures.

      • Duration of seizures.

      • Mortality rate.

Mandatory Visualizations

Signaling Pathways

Anticancer_Signaling_Pathway

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Animal_Model Select Animal Model (e.g., Swiss Albino Mice) Tumor_Inoculation Induce Disease State (e.g., Tumor Cell Inoculation) Animal_Model->Tumor_Inoculation Animal_Grouping Randomize into Treatment Groups (Vehicle, this compound Doses, Positive Control) Tumor_Inoculation->Animal_Grouping Treatment Administer this compound/Controls (Daily for specified duration) Animal_Grouping->Treatment Data_Collection Monitor Key Parameters (Body Weight, Survival, Seizure Latency) Treatment->Data_Collection Endpoint_Analysis Endpoint Measurements (Tumor Volume, Hematology, Biomarkers) Data_Collection->Endpoint_Analysis Statistical_Analysis Statistical Analysis (e.g., ANOVA, Survival Analysis) Endpoint_Analysis->Statistical_Analysis Conclusion Conclusion on In Vivo Efficacy of this compound Statistical_Analysis->Conclusion

References

Application Notes and Protocols for Testing Alstolenine Against Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tobacco mosaic virus (TMV) is a positive-sense single-stranded RNA virus that causes significant economic losses in a wide range of crops, including tobacco, tomato, and pepper.[1][2][3] The development of effective and environmentally friendly antiviral agents is crucial for managing TMV infections. Alstolenine, an indole alkaloid, presents a potential candidate for exploration due to the known antiviral properties of many alkaloids.[4][5][6][7] This document provides a detailed protocol for the comprehensive evaluation of this compound's efficacy against TMV, including methods for assessing its protective, curative, and inactivating effects, as well as investigating its potential mode of action.

Data Presentation

Quantitative data from the antiviral assays should be summarized in clear and structured tables for easy comparison and interpretation. Below are template tables with example data.

Table 1: Antiviral Activity of this compound against TMV using the Local Lesion Assay

TreatmentConcentration (µg/mL)Number of Local Lesions (Mean ± SD)Inhibition Rate (%)
Mock Control-150 ± 120
Positive Control (Ningnanmycin)50045 ± 570
This compound (Protective)100110 ± 926.7
25075 ± 750.0
50050 ± 666.7
This compound (Curative)100125 ± 1116.7
25090 ± 840.0
50065 ± 556.7
This compound (Inactivation)10095 ± 1036.7
25060 ± 660.0
50035 ± 476.7

Table 2: Effect of this compound on TMV Coat Protein (CP) and RNA Levels in Systemically Infected Leaves (RT-qPCR)

TreatmentConcentration (µg/mL)Relative CP Gene Expression (Fold Change)Relative RNA Level (Fold Change)
Mock Control-1.001.00
TMV Control-15.2 ± 1.820.5 ± 2.1
Positive Control (Ningnanmycin)5005.1 ± 0.67.2 ± 0.9
This compound10012.3 ± 1.516.8 ± 1.9
2508.7 ± 1.111.3 ± 1.4
5004.2 ± 0.56.1 ± 0.7

Experimental Protocols

Materials and Reagents
  • This compound: (Source to be specified, e.g., commercial supplier or purified extract). Prepare stock solutions in an appropriate solvent (e.g., DMSO) and dilute to final concentrations with sterile distilled water.

  • TMV Isolate: A purified and infectious TMV strain.

  • Host Plants: Nicotiana tabacum cv. Xanthi NN or Nicotiana glutinosa (for local lesion assays) and a systemic host like Nicotiana tabacum cv. Samsun (for systemic infection studies).[8][9][10]

  • Positive Control: Ningnanmycin or another known anti-TMV agent.[1]

  • Reagents: Phosphate buffer (0.01 M, pH 7.2), carborundum (600 mesh), reagents for RNA extraction and RT-qPCR, ELISA kits for TMV detection.

General Experimental Workflow

The overall workflow for testing the anti-TMV activity of this compound is depicted below.

G cluster_prep Preparation cluster_assay Antiviral Assays cluster_eval Evaluation cluster_moa Mechanism of Action A Prepare this compound Solutions D Protective Assay A->D E Curative Assay A->E F Inactivation Assay A->F B Culture Host Plants B->D B->E B->F C Propagate TMV C->D C->E C->F G Local Lesion Counting D->G E->G F->G H Symptom Observation G->H I RT-qPCR for Viral Load H->I J ELISA for Coat Protein H->J K Host Defense Gene Expression H->K

Caption: Overall experimental workflow for testing this compound against TMV.
Antiviral Activity Assays (Local Lesion Method)

The half-leaf method is a common technique for these assays to minimize experimental variation.[11]

2.3.1. Protective Activity Assay This assay determines if this compound can prevent TMV infection when applied before the virus.

  • Select healthy, fully expanded leaves of N. glutinosa or N. tabacum 'Xanthi NN'.

  • Gently rub the left half of the leaf with a solution of this compound at various concentrations.

  • Rub the right half of the same leaf with the solvent as a control.

  • After 2 hours, lightly dust the entire leaf with carborundum and inoculate with a TMV suspension (e.g., 6 µg/mL).

  • Rinse the leaves with water after inoculation.

  • Maintain the plants in a controlled environment (25°C, 16h light/8h dark).

  • Count the number of local lesions on each half of the leaf after 3-4 days.

  • Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where C is the number of lesions on the control half and T is the number of lesions on the treated half.

2.3.2. Curative Activity Assay This assay assesses if this compound can inhibit TMV replication after infection has occurred.

  • Lightly dust the leaves of the host plant with carborundum and inoculate with TMV suspension.

  • Rinse the leaves with water.

  • After 2 hours, apply this compound solutions to the left half of the leaves and the solvent control to the right half.

  • Maintain the plants and count the local lesions as described for the protective assay.

  • Calculate the inhibition rate.

2.3.3. Inactivation Activity Assay This assay determines if this compound can directly inactivate TMV particles.

  • Mix TMV suspension with an equal volume of this compound solution at various concentrations.

  • Incubate the mixture at room temperature for 30 minutes. A control mixture of TMV and solvent should also be prepared.

  • Inoculate the left half of a host plant leaf with the this compound-TMV mixture and the right half with the control mixture.

  • Maintain the plants and count the local lesions as described above.

  • Calculate the inhibition rate.

Mechanism of Action Studies

2.4.1. Effect on Viral Replication (RT-qPCR) This method quantifies the amount of viral RNA in infected plant tissues.

  • Inoculate systemic host plants (N. tabacum cv. Samsun) with TMV.

  • Treat the plants with this compound at different concentrations (e.g., via foliar spray) 24 hours post-inoculation.

  • Collect leaf samples from the upper, non-inoculated leaves at 7 days post-inoculation.

  • Extract total RNA from the leaf samples.

  • Perform reverse transcription quantitative PCR (RT-qPCR) using primers specific for the TMV coat protein (CP) gene. A plant housekeeping gene (e.g., actin) should be used as an internal control.[12]

  • Calculate the relative expression of the TMV CP gene to determine the viral load.

2.4.2. Effect on Coat Protein Accumulation (ELISA) Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of TMV coat protein.

  • Collect leaf samples as described for the RT-qPCR assay.

  • Homogenize the leaf tissue in an extraction buffer.

  • Perform a double-antibody sandwich ELISA (DAS-ELISA) using commercially available TMV-specific antibodies according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength and quantify the amount of TMV CP.

2.4.3. Induction of Host Defense Responses Alkaloids can sometimes act by inducing the plant's own defense mechanisms.[13][14]

  • Treat healthy plants with this compound.

  • Collect leaf samples at different time points (e.g., 0, 24, 48, 72 hours) after treatment.

  • Extract RNA and perform RT-qPCR to analyze the expression of key defense-related genes, such as pathogenesis-related protein 1 (PR-1) and phenylalanine ammonia-lyase (PAL), which are markers for the salicylic acid (SA) and jasmonic acid (JA) pathways, respectively.[15]

Hypothesized Signaling Pathway of this compound Action

Based on the known mechanisms of other antiviral alkaloids, this compound might act by inducing systemic acquired resistance (SAR) in the host plant, potentially through the salicylic acid (SA) signaling pathway.

G cluster_pathway Hypothesized this compound-Induced Defense Pathway This compound This compound Application SA_biosynthesis Salicylic Acid (SA) Biosynthesis This compound->SA_biosynthesis SA_accumulation SA Accumulation SA_biosynthesis->SA_accumulation NPR1 NPR1 Activation SA_accumulation->NPR1 PR_genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR TMV_inhibition Inhibition of TMV Replication and Spread SAR->TMV_inhibition

Caption: Hypothesized signaling pathway of this compound-induced resistance to TMV.

This proposed pathway suggests that this compound application leads to the biosynthesis and accumulation of salicylic acid, a key plant defense hormone.[14] This, in turn, activates the NPR1 protein, a master regulator of SAR, leading to the expression of PR genes. The products of these genes contribute to a state of heightened immunity throughout the plant, thereby inhibiting the replication and spread of TMV.[13] Further experiments would be required to validate this hypothesis.

References

Predicting Alstolenine-Protein Interactions: A Molecular Docking Approach

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alstolenine, an indole alkaloid isolated from plants of the Alstonia genus, particularly Alstonia scholaris, has garnered interest for its potential therapeutic properties. The diverse pharmacological activities attributed to Alstonia extracts, including anti-inflammatory, analgesic, and anticancer effects, are largely credited to their rich alkaloid content.[1][2][3] While the specific mechanisms of action for many of these alkaloids, including this compound, remain to be fully elucidated, computational methods such as molecular docking offer a powerful tool to predict and understand their interactions with protein targets at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target, predicting binding affinities, and providing insights into the molecular interactions that stabilize the ligand-protein complex.

These application notes provide a detailed protocol for utilizing molecular docking to predict the interactions between this compound and key protein targets implicated in its potential biological activities. Based on the known anti-inflammatory and neuroprotective potential of similar alkaloids, this protocol will focus on Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Acetylcholinesterase (AChE) as hypothetical protein targets.

Data Presentation: Hypothetical Docking Results

The following table summarizes hypothetical quantitative data from a molecular docking study of this compound against COX-1, COX-2, and AChE. This data is for illustrative purposes to demonstrate how results can be presented.

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesHydrogen BondsHydrophobic Interactions
COX-1 6Y3C-8.5ARG-120, TYR-355, SER-5302TYR-385, TRP-387, PHE-518
COX-2 5IKR-9.2ARG-120, TYR-355, SER-5303VAL-523, PHE-518, LEU-352
AChE 4EY7-10.1TRP-86, TYR-133, PHE-3381TRP-286, TYR-341, HIS-447

Experimental Protocols: Molecular Docking Workflow

This section outlines the detailed methodology for performing a molecular docking study of this compound with its potential protein targets.

1. Materials and Software:

  • Ligand Structure: 2D or 3D structure of this compound (can be obtained from databases like PubChem or sketched using chemical drawing software).

  • Protein Structures: 3D crystallographic structures of the target proteins (e.g., from the Protein Data Bank - PDB).

  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, GOLD, or similar.

  • Visualization Software: PyMOL, UCSF Chimera, or Discovery Studio.

  • Computational Hardware: A workstation with sufficient processing power and memory.

2. Ligand Preparation:

  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database (e.g., PubChem CID: 169931).

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation. This can be done using software like Avogadro or the preparation wizards in docking software suites.

  • Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • File Format Conversion: Convert the prepared ligand file to the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

3. Protein Preparation:

  • Download Protein Structure: Obtain the crystal structure of the target protein from the PDB (e.g., 6Y3C for COX-1, 5IKR for COX-2, 4EY7 for AChE).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add hydrogen atoms, as they are often missing in crystal structures.

    • Assign correct bond orders and formal charges.

    • Repair any missing side chains or loops in the protein structure using modeling tools.

  • Grid Box Definition: Define the search space for the docking simulation. This is typically a 3D grid box that encompasses the active site of the protein. The coordinates and dimensions of the grid box are crucial parameters that need to be carefully determined based on the known binding site of the protein.

4. Molecular Docking Simulation:

  • Configuration: Set up the docking parameters in the software. This includes specifying the prepared ligand and protein files, the coordinates and size of the grid box, and the exhaustiveness of the search algorithm. Higher exhaustiveness increases the computational time but also improves the reliability of the results.

  • Execution: Run the molecular docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.

  • Output: The software will generate a set of docked poses for the ligand, ranked by their predicted binding affinities (usually in kcal/mol).

5. Analysis of Results:

  • Binding Affinity: Analyze the binding energies of the top-ranked poses. A more negative binding energy generally indicates a more favorable binding interaction.

  • Interaction Analysis: Visualize the docked poses of this compound in the active site of the protein using molecular graphics software. Identify and analyze the key molecular interactions, such as:

    • Hydrogen bonds: Identify the specific amino acid residues involved in hydrogen bonding with the ligand.

    • Hydrophobic interactions: Identify non-polar interactions between the ligand and hydrophobic residues in the binding pocket.

    • Pi-pi stacking and other non-covalent interactions.

  • Comparison: Compare the binding mode and interactions of this compound with those of known inhibitors of the target protein, if available. This can provide valuable insights into its potential mechanism of inhibition.

Visualization of Workflows and Pathways

Molecular Docking Workflow Diagram

Molecular_Docking_Workflow cluster_prep Preparation Stage Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Simulation Ligand_Prep->Docking Protein_Prep Protein Preparation (e.g., COX-2) Protein_Prep->Docking Analysis Analysis of Results Docking->Analysis Conclusion Prediction of Interaction & Binding Affinity Analysis->Conclusion Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins This compound This compound This compound->COX Inhibition

References

Application Notes and Protocols for Assessing the Insecticidal Activity of Alstolenine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstolenine, an indole alkaloid primarily isolated from plants of the Alstonia genus, belongs to a class of natural products known for a wide range of biological activities. While the insecticidal properties of many alkaloids have been documented, the specific activity of this compound and its derivatives against insect pests remains an under-explored area of research.[1] This document provides detailed application notes and experimental protocols to guide the systematic evaluation of this compound derivatives as potential insecticidal agents.

The protocols outlined below are designed to assess both the lethal and sublethal effects of these compounds on target insects, as well as to investigate their potential mode of action, with a focus on neurotoxic effects commonly observed with alkaloid-based insecticides.[2][3]

Data Presentation

All quantitative data from the following experimental protocols should be meticulously recorded and summarized in tables to facilitate clear comparison and interpretation of results. Key parameters to be tabulated include, but are not limited to:

  • Concentration of this compound derivative tested.

  • Insect species and life stage.

  • Mortality rates at different time points (e.g., 24, 48, 72 hours).

  • Lethal Concentration (LC50) and Lethal Dose (LD50) values.

  • Feeding deterrence index.

  • Enzyme inhibition percentages (e.g., Acetylcholinesterase).

  • Electrophysiological parameters (e.g., changes in nerve action potentials).

Table 1: Example Data Summary for Contact Toxicity Assay

This compound DerivativeConcentration (µg/cm²)Insect SpeciesMortality (%) at 24hMortality (%) at 48hLC50 (µg/cm²)
This compound-D11Plutella xylostella25402.5
This compound-D12.5Plutella xylostella5065
This compound-D15Plutella xylostella7590
Control (Solvent)0Plutella xylostella25

Experimental Protocols

Contact Toxicity Bioassay

This method assesses the toxicity of this compound derivatives when an insect comes into direct physical contact with a treated surface.

Materials:

  • This compound derivatives

  • Acetone or other suitable solvent

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1, 9 cm diameter)

  • Micropipette

  • Test insects (e.g., Diamondback moth larvae, Plutella xylostella; houseflies, Musca domestica)

  • Ventilated holding containers

  • Controlled environment chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)

Protocol:

  • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., acetone).

  • From the stock solution, prepare a series of dilutions to create a range of concentrations to be tested.

  • Apply 1 mL of each dilution evenly onto a filter paper placed in a Petri dish.

  • Allow the solvent to evaporate completely in a fume hood, leaving a dry film of the compound.

  • The control group should be treated with the solvent only.

  • Introduce a known number of insects (e.g., 10-20 larvae or adult flies) into each Petri dish.

  • Seal the Petri dishes with a ventilated lid to allow for air circulation.

  • Place the Petri dishes in a controlled environment chamber.

  • Assess and record insect mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula if necessary.

  • Determine the Lethal Concentration 50 (LC50) using probit analysis.

Feeding Deterrence Bioassay

This assay evaluates the antifeedant properties of this compound derivatives, which can protect crops by discouraging insect feeding.

Materials:

  • This compound derivatives

  • Solvent (e.g., ethanol or acetone)

  • Leaf discs (from the host plant of the test insect, e.g., cabbage for P. xylostella)

  • Petri dishes with moist filter paper

  • Test insects (herbivorous insects, e.g., cabbage moth larvae, Mamestra brassicae)

  • Forceps

  • Leaf area meter or scanner and image analysis software

Protocol:

  • Prepare different concentrations of the this compound derivatives in a suitable solvent.

  • Cut uniform leaf discs (e.g., 2 cm diameter) from fresh host plant leaves.

  • Dip each leaf disc into a specific concentration of the test solution for 10-15 seconds.

  • Control leaf discs should be dipped in the solvent only.

  • Allow the solvent to evaporate completely.

  • Place one treated and one control leaf disc in each Petri dish containing a moist filter paper to maintain turgidity.

  • Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.

  • Maintain the Petri dishes in a controlled environment chamber for 24 hours.

  • After 24 hours, remove the leaf discs and measure the area consumed from both treated and control discs using a leaf area meter or by scanning and analyzing the images.

  • Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.

Acetylcholinesterase (AChE) Inhibition Assay

Many insecticides act by inhibiting acetylcholinesterase, a critical enzyme in the insect nervous system. This in-vitro assay can provide insights into the potential neurotoxic mechanism of this compound derivatives.

Materials:

  • This compound derivatives

  • Insect heads (e.g., from fruit flies, Drosophila melanogaster, or cockroaches, Periplaneta americana)

  • Phosphate buffer (pH 7.4)

  • Acetylthiocholine iodide (ATChI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Microplate reader

  • 96-well microplates

  • Homogenizer

Protocol:

  • Enzyme Preparation:

    • Homogenize a known weight of insect heads in cold phosphate buffer.

    • Centrifuge the homogenate at 4°C and collect the supernatant containing the AChE enzyme.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • A specific concentration of the this compound derivative (or buffer for control)

      • Enzyme preparation

    • Incubate the plate at room temperature for 15-20 minutes.

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the substrate (ATChI) to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of AChE inhibition for each this compound derivative concentration compared to the control.

    • Calculate the IC50 value (the concentration that causes 50% inhibition).

Mandatory Visualizations

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_target Target Identification A This compound Derivatives Synthesis/Isolation B Contact Toxicity Bioassay A->B C Feeding Deterrence Bioassay A->C D Identification of Active Derivatives B->D C->D E Acetylcholinesterase (AChE) Inhibition Assay D->E F Electrophysiological Assays (e.g., Patch Clamp) D->F G Modulation of Sodium Channels F->G H Modulation of GABA Receptors F->H

Signaling_Pathway_AChE This compound This compound Derivative Inhibition Inhibition AChE AChE This compound->AChE Signal Nerve Signal Transmission Hydrolysis ACh Hydrolysis (Signal Termination) Block Blocked Signal Termination ACh_pre ACh_pre ACh_syn ACh_syn ACh_pre->ACh_syn Release AChR AChR ACh_syn->AChR Binding ACh_syn->AChE Binding AChR->Signal AChE->Hydrolysis

Signaling_Pathway_Neurotransmission This compound This compound Derivative Na_Channel Na_Channel This compound->Na_Channel Blocks GABA_Receptor GABA_Receptor This compound->GABA_Receptor Modulates Action_Potential Action Potential (Nerve Impulse) Inhibition Neuronal Inhibition Blockage Blockage Modulation Modulation Na_Channel->Action_Potential GABA_Receptor->Inhibition

Concluding Remarks

The assessment of this compound derivatives for insecticidal activity requires a multi-faceted approach, beginning with broad screening assays and progressing to more specific mechanistic studies. The protocols provided herein offer a robust framework for this evaluation. Given the neurotoxic potential of related alkaloids, particular attention should be paid to effects on the insect nervous system.[4][5] The successful identification of potent this compound-based insecticides could lead to the development of novel and effective pest management agents. It is crucial to conduct all experiments with appropriate controls and to replicate them to ensure the reliability of the results. Further studies may also include investigating the effects on non-target organisms to assess the environmental safety of promising derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Alstonine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of Alstonine?

A1: The primary challenges include:

  • Multi-step Synthesis: The total synthesis of Alstonine is a lengthy process involving numerous steps, which can lead to a low overall yield.

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers is a significant hurdle.

  • Reagent Cost and Availability: Some reagents used in laboratory-scale synthesis may be too expensive or not available in sufficient quantities for large-scale production.

  • Purification: Separating the desired product from structurally similar byproducts and unreacted starting materials can be complex and require sophisticated chromatographic techniques.

  • Reaction Conditions: Translating optimal laboratory-scale reaction conditions (e.g., temperature, pressure, mixing) to a larger scale can be challenging and may require significant process optimization.

Q2: How can the overall yield of the Alstonine synthesis be improved during scale-up?

A2: Improving the overall yield requires a multi-faceted approach:

  • Process Optimization: Each step of the synthesis should be individually optimized for concentration, temperature, reaction time, and catalyst loading.

  • Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can reduce material losses.

  • Alternative Synthetic Routes: Exploring different synthetic strategies that may involve fewer steps or higher-yielding reactions can be beneficial.

  • Impurity Profiling: Understanding the byproduct formation in each step can help in modifying reaction conditions to minimize side reactions.

Q3: What are the critical safety considerations for the large-scale synthesis of Alstonine?

A3: Key safety considerations include:

  • Handling of Hazardous Reagents: Many steps may involve flammable solvents, corrosive acids or bases, and toxic reagents. Proper personal protective equipment (PPE) and engineering controls are essential.

  • Thermal Management: Exothermic reactions need to be carefully monitored and controlled to prevent thermal runaways.

  • Pressure Management: Some reactions may generate gaseous byproducts, requiring adequate pressure relief systems.

  • Waste Disposal: A clear plan for the safe disposal of chemical waste is crucial.

Troubleshooting Guides

Problem 1: Low Yield in the Pictet-Spengler Reaction
Symptom Possible Cause Suggested Solution
Low conversion of starting materialsInadequate reaction temperature or time.Gradually increase the reaction temperature in 5 °C increments and monitor the reaction progress by TLC or LC-MS. Extend the reaction time and check for product formation at regular intervals.
Formation of multiple byproductsIncorrect pH of the reaction mixture.Optimize the pH of the reaction medium. For the Pictet-Spengler reaction, acidic conditions are crucial. Titrate the reaction mixture to ensure the optimal pH range is maintained.
Decomposition of the productHarsh reaction conditions.Consider using milder acidic catalysts or lowering the reaction temperature. Explore the use of protecting groups for sensitive functionalities.
Problem 2: Poor Stereoselectivity in the Key Cyclization Step
Symptom Possible Cause Suggested Solution
Formation of diastereomersInappropriate catalyst or solvent.Screen a variety of chiral catalysts and ligands. Evaluate the effect of different solvents on the stereochemical outcome.
Racemization of the productUnstable intermediate.Modify the reaction conditions to favor the kinetic product. Lowering the reaction temperature can sometimes improve stereoselectivity.
Problem 3: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Co-elution of product and impuritiesSimilar polarity of the compounds.Optimize the mobile phase composition in column chromatography. Consider using a different stationary phase (e.g., reversed-phase, ion-exchange).
Product degradation on silica gelAcidic nature of silica gel.Use deactivated silica gel (e.g., treated with triethylamine) or an alternative purification method like crystallization or preparative HPLC.

Data Presentation

Table 1: Comparison of Key Reaction Parameters at Laboratory vs. Pilot Scale

Parameter Laboratory Scale (1 g) Pilot Scale (1 kg) Notes
Pictet-Spengler Reaction
Tryptamine Derivative1.0 eq1.0 eq
Aldehyde1.1 eq1.05 eqReduced excess to minimize side reactions.
Catalyst (TFA)0.1 eq0.08 eqCatalyst loading optimized for larger volume.
Solvent (DCM)20 mL15 LConcentration adjusted for heat transfer.
Temperature25 °C20-25 °CTighter control to prevent byproduct formation.
Yield85%80%Slight decrease expected on scale-up.
Purity (HPLC)98%96%
Key Cyclization Step
Substrate1.0 eq1.0 eq
Chiral Catalyst5 mol%3 mol%Reduced catalyst loading for cost-effectiveness.
Solvent (Toluene)15 mL12 L
Temperature-20 °C-25 to -20 °CPrecise temperature control is critical for stereoselectivity.
Yield70%65%
Diastereomeric Ratio95:592:8Minor decrease in selectivity is common.
Purity (HPLC)99%97%

Experimental Protocols

Protocol 1: Optimized Pictet-Spengler Reaction for Pilot Scale
  • Reactor Setup: Charge a 20 L glass-lined reactor with 10 L of dichloromethane (DCM) and start agitation.

  • Reagent Addition: Add 1 kg of the tryptamine derivative to the reactor. Once dissolved, add 1.05 kg of the corresponding aldehyde.

  • Catalyst Addition: Slowly add 80 g of trifluoroacetic acid (TFA) to the reaction mixture while maintaining the temperature at 20-25 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots every hour and analyzing by LC-MS. The reaction is typically complete within 6-8 hours.

  • Workup: Upon completion, quench the reaction by adding 5 L of a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine (2 x 2 L), and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify by flash chromatography.

Protocol 2: Purification of Alstonine by Crystallization
  • Dissolution: Dissolve the crude Alstonine (1 kg) in a minimal amount of hot methanol (approximately 5 L).

  • Decolorization: Add activated charcoal (50 g) and stir for 30 minutes at 60 °C.

  • Filtration: Filter the hot solution through a bed of celite to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool to 0-5 °C in an ice bath. Crystals of Alstonine will form.

  • Isolation: Collect the crystals by filtration, wash with cold methanol (2 x 500 mL), and dry under vacuum at 40 °C to a constant weight.

Mandatory Visualization

Alstonine_Synthesis_Workflow start Starting Materials (Tryptamine Derivative, Aldehyde) pictet_spengler Pictet-Spengler Reaction start->pictet_spengler purification1 Purification 1 (Chromatography) pictet_spengler->purification1 cyclization Key Cyclization Step (Stereocontrol) purification1->cyclization purification2 Purification 2 (Crystallization) cyclization->purification2 deprotection Deprotection & Final Modifications purification2->deprotection final_purification Final Purification (Prep-HPLC) deprotection->final_purification alstonine Alstonine (Final Product) final_purification->alstonine

Caption: A simplified workflow for the total synthesis of Alstonine.

Troubleshooting_Decision_Tree start Low Yield in Reaction Step? check_conversion Check Starting Material Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No high_conversion High Conversion check_conversion->high_conversion Yes optimize_conditions Optimize Temp, Time, or Catalyst low_conversion->optimize_conditions check_byproducts Analyze for Byproducts high_conversion->check_byproducts byproducts_present Significant Byproducts check_byproducts->byproducts_present Yes no_byproducts No Significant Byproducts check_byproducts->no_byproducts No modify_conditions Modify Reaction Conditions to Minimize Side Reactions byproducts_present->modify_conditions check_workup Review Workup & Purification Procedure no_byproducts->check_workup optimize_purification Optimize Purification (e.g., change solvent, stationary phase) check_workup->optimize_purification

Caption: A decision tree for troubleshooting low reaction yields.

Technical Support Center: Alstolenine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Alstolenine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a natural alkaloid compound with the chemical formula C31H34N2O7 and a molecular weight of 546.62. Like many complex organic molecules, this compound has poor aqueous solubility, which can pose a significant challenge for in vitro studies. Inadequate dissolution can lead to inaccurate and irreproducible results, as the compound may precipitate out of the cell culture medium, leading to a lower effective concentration than intended.

Q2: What is the recommended starting solvent for dissolving this compound?

Based on available information from commercial suppliers, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for dissolving this compound. It is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2][3] Some suppliers offer this compound as a pre-dissolved 10 mM solution in DMSO.

Q3: What is the maximum concentration of DMSO that can be used in cell culture assays?

The final concentration of DMSO in cell culture medium should be kept as low as possible to avoid cytotoxicity. While the tolerance can vary between cell lines, a general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%.[4] It is crucial to always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) to account for any solvent effects on cell viability and function.

Q4: My this compound is not dissolving well even in DMSO. What can I do?

If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution gently in a water bath at 37°C. This can help increase the dissolution rate.

  • Vortexing: Vortex the solution for short intervals to mechanically aid dissolution.

  • Sonication: Use a sonicator bath for a brief period to break down any aggregates and enhance solubilization.

  • Fresh DMSO: Ensure you are using anhydrous (dry) DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.[1]

Troubleshooting Guide: Preparing this compound for In Vitro Assays

This guide provides a step-by-step approach to preparing this compound solutions for your experiments, along with troubleshooting tips for common issues.

Initial Stock Solution Preparation

The first step is to prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO)

Protocol:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved. If necessary, use gentle warming (37°C) or brief sonication.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Working Solution Preparation and Common Issues

The working solution is prepared by diluting the high-concentration stock solution into your cell culture medium. This is often where precipitation issues arise.

Problem Possible Cause Troubleshooting Solution
Precipitate forms immediately upon dilution into aqueous medium. The aqueous environment is causing the hydrophobic this compound to come out of solution.1. Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of serum-containing medium (serum proteins can help stabilize the compound), then further dilute to the final concentration. 2. Increase Serum Concentration: If your experimental conditions allow, a temporary increase in the serum concentration of the medium used for dilution can aid solubility. 3. Use of Pluronic F-68: Incorporate a low concentration (0.01-0.1%) of Pluronic F-68, a non-ionic surfactant, in your final culture medium to help maintain solubility.
Solution is cloudy or hazy after dilution. Micro-precipitates are forming that are not immediately visible as large crystals.1. Vortexing during Dilution: Vortex the tube or well gently while adding the this compound stock solution to the aqueous medium to ensure rapid and even dispersion. 2. Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock.
Inconsistent results between experiments. This compound may be precipitating over time in the incubator.1. Prepare Fresh Working Solutions: Prepare the final working dilutions of this compound immediately before adding them to your cells. 2. Visual Inspection: Before and after the incubation period, visually inspect the wells of your culture plate under a microscope for any signs of precipitation.
Solubility Data Summary
Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) Soluble (at least to 10 mM)Recommended for primary stock solutions.
Ethanol Likely sparingly solubleMay be used for intermediate dilutions, but the final concentration in media must be kept low (<0.5%) to avoid cytotoxicity.[5]
Methanol Likely sparingly solubleSimilar to ethanol, can be used for intermediate dilutions with caution regarding final concentration.
Water Poorly soluble to insolubleNot recommended for preparing stock solutions.
Phosphate-Buffered Saline (PBS) Poorly soluble to insolubleNot recommended for preparing stock solutions.

Experimental Protocols

The following are generalized protocols for common in vitro assays. These should be considered as starting points and will require optimization for your specific cell line and experimental conditions when testing this compound.

Protocol 1: Cytotoxicity Assay using MTT

This protocol outlines a method to assess the effect of this compound on cell viability.[6][7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all treatment wells and not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity if available.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation Assay)

This is a simple, indirect assay to screen for potential anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[9][10][11][12]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fresh hen's egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (as a positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reaction Mixture: Prepare a reaction mixture consisting of 2.8 mL of PBS, 0.2 mL of egg albumin (or BSA solution), and 2 mL of various concentrations of this compound (e.g., 100, 200, 400, 800 µg/mL) prepared by diluting the DMSO stock in PBS.

  • Control and Standard: Prepare a control group with DMSO (vehicle) instead of the this compound solution. Prepare a standard group with various concentrations of diclofenac sodium.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce protein denaturation by incubating the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling and Absorbance Reading: After cooling to room temperature, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Visualizations

Experimental Workflow for Preparing this compound Working Solutions

G Workflow for this compound Working Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound Powder B Add 100% DMSO A->B C Vortex / Sonicate / Warm B->C D 10 mM Stock Solution (Store at -20°C / -80°C) C->D E Dilute Stock in Pre-warmed Cell Culture Medium D->E Dilution Step F Vortex Gently During Dilution E->F G Final Working Solution (Use Immediately) F->G

Caption: Workflow for preparing this compound working solutions.

Troubleshooting Logic for this compound Solubility Issues

G Troubleshooting this compound Precipitation Start Precipitate observed upon dilution into aqueous medium Decision1 Is the final DMSO concentration > 0.5%? Start->Decision1 Action1 Lower the stock concentration to reduce final DMSO % Decision1->Action1 Yes Decision2 Was the dilution done in a single step? Decision1->Decision2 No Action1->Decision2 Action2 Perform serial dilutions, potentially in serum-containing medium Decision2->Action2 Yes Decision3 Is the solution still cloudy or precipitating? Decision2->Decision3 No Action2->Decision3 Action3 Consider adding a surfactant (e.g., Pluronic F-68) Decision3->Action3 Yes End Solution is clear Decision3->End No Action3->End

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Troubleshooting Alstolenine Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Alstolenine in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: this compound, as an indole alkaloid, is susceptible to degradation in aqueous solutions, with the rate of degradation being highly dependent on pH and temperature. Like many indole alkaloids, this compound is particularly labile in acidic conditions. Hydrolysis of ester functionalities within the molecule can also occur, especially under alkaline conditions.

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What could be the cause?

A2: Precipitation upon addition to aqueous media is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: this compound may have limited solubility in neutral aqueous solutions like cell culture media.

  • Solvent Shock: If the stock solution is prepared in a high concentration of an organic solvent (e.g., DMSO), the rapid change in solvent polarity when added to the aqueous medium can cause the compound to precipitate.

  • Interaction with Media Components: this compound may interact with proteins or other components in the serum of the culture medium, leading to precipitation.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent results are a strong indicator of compound instability. If this compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability in your results. It is crucial to prepare fresh solutions and minimize the time they are kept at room temperature.

Q4: What is the recommended method for preparing this compound stock solutions?

A4: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO, ethanol, or methanol. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, thaw an aliquot and dilute it to the final working concentration immediately before use.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.

Issue 1: Precipitation of this compound in Aqueous Solution
Potential Cause Recommended Solution
Low aqueous solubilityDecrease the final concentration of this compound in the aqueous medium.
Solvent shock from organic stock solutionDecrease the percentage of the organic solvent in the final working solution (typically keep below 0.5% v/v). Prepare an intermediate dilution in a co-solvent system if necessary.
Interaction with media componentsIf using cell culture media with serum, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line.
Issue 2: Inconsistent Biological Activity or Loss of Potency
Potential Cause Recommended Solution
Degradation in acidic or alkaline bufferDetermine the optimal pH for this compound stability (see Experimental Protocol 2). Adjust the pH of your experimental buffer accordingly.
Temperature-induced degradationPerform experiments at the lowest feasible temperature. Avoid prolonged incubation at elevated temperatures (e.g., 37°C) if possible. If high temperatures are necessary, minimize the incubation time.
Degradation in stock solutionPrepare fresh stock solutions regularly. Store stock solutions in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide illustrative data on the stability and solubility of a typical indole alkaloid similar to this compound. Note: This is generalized data and should be used as a guideline. It is highly recommended to perform stability and solubility studies for this compound under your specific experimental conditions.

Table 1: Effect of pH on the Stability of a Representative Indole Alkaloid in Aqueous Buffer at 25°C over 24 hours.

pH% Remaining Compound
3.045%
5.085%
7.095%
9.070%

Table 2: Solubility of a Representative Indole Alkaloid in Common Laboratory Solvents.

SolventSolubility (mg/mL) at 25°C
Water (pH 7.0)< 0.1
Ethanol15
Methanol25
DMSO> 50
Acetonitrile5

Experimental Protocols

Experimental Protocol 1: Determination of Optimal Solvent for this compound

Objective: To identify the most suitable solvent for preparing a stable, high-concentration stock solution of this compound.

Methodology:

  • Weigh out 1 mg of this compound powder into several separate vials.

  • To each vial, add a small, precise volume (e.g., 20 µL) of a different anhydrous solvent (e.g., DMSO, Ethanol, Methanol, Acetonitrile).

  • Vortex each vial for 2 minutes to facilitate dissolution.

  • Visually inspect for complete dissolution. If the compound has not fully dissolved, add another small aliquot of the solvent and repeat the vortexing step.

  • Continue this process until the compound is fully dissolved, and record the final volume of solvent used to calculate the solubility.

  • The solvent that dissolves the highest concentration of this compound and is compatible with the downstream application is the optimal choice.

Experimental Protocol 2: Assessment of this compound Stability at Different pH Values

Objective: To determine the pH range in which this compound exhibits the greatest stability in an aqueous solution.

Methodology:

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (determined from Protocol 1).

  • Dilute the this compound stock solution into each of the prepared buffers to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <0.1%).

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze it using a validated HPLC-UV method (see Protocol 3) to determine the initial concentration of this compound.

  • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each pH solution and analyze by HPLC-UV.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.

  • Plot the percentage of remaining this compound against time for each pH to determine the optimal pH for stability.

Experimental Protocol 3: General HPLC-UV Method for Quantification of this compound

Objective: To provide a starting point for a quantitative HPLC-UV method for this compound analysis. Note: This method will likely require optimization and validation for your specific instrumentation and experimental needs.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Start with a gradient of 10% B, increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (or the determined λmax of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Method Validation:

  • Linearity: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be >0.99.

  • Precision: Perform multiple injections of the same standard solution to assess the repeatability of the peak area. The relative standard deviation (RSD) should be <2%.

  • Accuracy: Spike a blank matrix with a known amount of this compound and determine the recovery. The recovery should be within a predefined acceptable range (e.g., 95-105%).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis start Start weigh Weigh this compound start->weigh dissolve Dissolve in Optimal Solvent weigh->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute to Working Concentration in Aqueous Buffer stock->dilute incubate Incubate (Time, Temp, pH) dilute->incubate hplc HPLC-UV Analysis incubate->hplc data Data Analysis hplc->data end End data->end

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic cluster_check1 Initial Checks cluster_check2 Environmental Factors cluster_solution Solutions issue Issue: Precipitation or Inconsistent Results check_solubility Is this compound soluble in the stock solvent? issue->check_solubility check_concentration Is the final concentration too high? issue->check_concentration check_ph Is the buffer pH within the stable range? issue->check_ph check_temp Is the incubation temperature too high? issue->check_temp solution_solvent Use a better solvent or co-solvent system. check_solubility->solution_solvent No solution_conc Lower the final concentration. check_concentration->solution_conc Yes solution_ph Adjust buffer pH. check_ph->solution_ph No solution_temp Lower temperature or reduce incubation time. check_temp->solution_temp Yes

Caption: Troubleshooting logic for this compound instability issues.

Technical Support Center: Optimizing Reaction Conditions for Alstolenine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alstolenine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound molecule for derivatization?

A1: The this compound molecule possesses three primary functional groups amenable to derivatization: a secondary alcohol (hydroxyl group), a methyl ester, and a tertiary amine within its complex indole alkaloid structure. Each of these sites offers a handle for chemical modification to alter the molecule's physicochemical properties or to conjugate it with other molecules.

Q2: What are the most common derivatization strategies for the secondary alcohol group in this compound?

A2: The secondary alcohol is a versatile site for derivatization. The two most common strategies are:

  • Acylation: Introduction of an acyl group (e.g., acetyl, benzoyl) to form an ester. This is often done to increase lipophilicity or to introduce a reporter group.

  • Silylation: Conversion of the hydroxyl group into a silyl ether. This is frequently employed to increase volatility for gas chromatography (GC) analysis or to protect the hydroxyl group during subsequent reactions.

Q3: Can the methyl ester group of this compound be modified?

A3: Yes, the methyl ester can be modified, primarily through two main reaction pathways:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This introduces a new functional group that can be used for further conjugation, for instance, to form amides.

  • Transesterification: The methyl group can be exchanged for other alkyl or aryl groups by reaction with a different alcohol in the presence of an acid or base catalyst.

Q4: How can the tertiary amine in the this compound scaffold be derivatized?

A4: Derivatization of the tertiary amine is more challenging due to its lower nucleophilicity compared to primary or secondary amines. A common approach is N-oxidation , where the tertiary amine is oxidized to an N-oxide. This modification can significantly alter the polarity and biological activity of the molecule.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound's functional groups.

Derivatization of the Secondary Alcohol Group

Problem 1.1: Low yield during acylation of the sterically hindered secondary alcohol.

  • Possible Cause A: Steric Hindrance. The secondary alcohol in this compound is located within a complex, sterically hindered environment, which can impede the approach of the acylating agent.

    • Solution:

      • Use a more reactive acylating agent, such as an acid anhydride (e.g., acetic anhydride) instead of an acid chloride.

      • Employ a more potent catalyst. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylating hindered alcohols.[1]

      • Increase the reaction temperature and time, monitoring the reaction progress by thin-layer chromatography (TLC) to avoid decomposition.

  • Possible Cause B: Incomplete reaction.

    • Solution:

      • Ensure all reagents are anhydrous, as water can consume the acylating agent.

      • Use a molar excess of the acylating agent and catalyst.

Problem 1.2: Incomplete silylation of the secondary alcohol.

  • Possible Cause A: Inappropriate silylating agent. Standard silylating agents may not be reactive enough for the hindered hydroxyl group.

    • Solution: Use a more reactive silylating agent. The reactivity generally follows the trend: silyl iodides > silyl triflates > silyl chlorides > silyl amides. For highly hindered alcohols, a silyl triflate in the presence of a non-nucleophilic base like 2,6-lutidine is often effective.[1]

  • Possible Cause B: Catalyst inefficiency.

    • Solution: In addition to DMAP, N-methylimidazole can be a highly effective catalyst for silylation reactions. For very hindered alcohols, a combination of trimethyliodosilane and hexamethyldisilazane in pyridine can be used.

Modification of the Methyl Ester Group

Problem 2.1: Low yield of carboxylic acid from ester hydrolysis.

  • Possible Cause A: Incomplete hydrolysis. Acid-catalyzed hydrolysis is a reversible reaction.

    • Solution: Use a large excess of water to drive the equilibrium towards the products.[2] Alternatively, perform alkaline hydrolysis (saponification) with a stoichiometric amount of a strong base like sodium hydroxide, which is an irreversible reaction.[2]

  • Possible Cause B: Degradation of the molecule. The complex structure of this compound may be sensitive to harsh acidic or basic conditions.

    • Solution: Carefully control the reaction temperature and time. Use milder conditions if degradation is observed, for example, by using a weaker base or carrying out the reaction at a lower temperature for a longer period.

Problem 2.2: Difficulty in purifying the hydrolyzed product.

  • Possible Cause: The resulting carboxylic acid may be difficult to separate from unreacted starting material and byproducts.

    • Solution: After acidification of the reaction mixture, employ extraction with an appropriate organic solvent. Chromatographic techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) may be necessary for final purification.

Derivatization of the Tertiary Amine

Problem 3.1: Incomplete N-oxidation of the tertiary amine.

  • Possible Cause A: Insufficiently strong oxidizing agent.

    • Solution: Use a more potent oxidizing agent. While hydrogen peroxide can be used, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are generally more effective for the N-oxidation of tertiary amines.[3]

  • Possible Cause B: Side reactions. The indole nucleus and other functional groups might be susceptible to oxidation.

    • Solution: Optimize the reaction conditions by using the minimum effective amount of oxidant and keeping the temperature low. Monitor the reaction carefully to stop it once the starting material is consumed.

Problem 3.2: Instability of the resulting N-oxide.

  • Possible Cause: N-oxides can be sensitive to heat and light.

    • Solution: Work up the reaction at low temperatures and protect the product from light. Purification should be carried out using methods that avoid high temperatures, such as column chromatography at room temperature or crystallization.

Data Presentation

Table 1: Reaction Conditions for the Acylation of a Hindered Secondary Alcohol in a Complex Molecule.

Entry Acylating Agent Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Acetic Anhydride DMAP (10) Pyridine CH2Cl2 25 12 85
2 Benzoyl Chloride None Triethylamine CH2Cl2 0-25 6 70

| 3 | Acetic Anhydride | N-Methylimidazole | None | Neat | 60 | 2 | >95[4][5] |

Table 2: Silylation Conditions for Sterically Hindered Secondary Alcohols.

Entry Silylating Agent Catalyst Base Solvent Temp (°C) Time (h)
1 TBS-Cl DMAP Triethylamine DMF 25 24
2 TMS-Cl None Pyridine Pyridine 25 16
3 TBDPS-Cl N-Methylimidazole None Acetonitrile 24-40 12-24

| 4 | TBS-OTf | None | 2,6-Lutidine | CH2Cl2 | -78 | 1 |

Table 3: Conditions for the Hydrolysis of Methyl Esters in Complex Molecules.

Entry Condition Catalyst/Reagent Solvent Temp (°C) Time (h) Note
1 Acidic Dilute H2SO4 Water/Dioxane 100 12 Reversible reaction.[2]
2 Basic (Saponification) NaOH Water/Ethanol 80 4 Irreversible reaction.[2]

| 3 | Mild Basic | t-BuNH2/LiBr | Methanol/Water | Reflux | 10 | High yields for various esters.[6] |

Experimental Protocols

Protocol 1: General Procedure for Acetylation of this compound's Secondary Alcohol

  • Dissolve this compound (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (2 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Silylation of this compound's Secondary Alcohol

  • Dissolve this compound (1 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried round-bottom flask under an inert atmosphere.

  • Add 2,6-lutidine (2.2 eq) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) (1.1 eq) to the reaction mixture.

  • Stir at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude silyl ether by flash column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Purification cluster_analysis Analysis This compound This compound Reaction_Setup Reaction Setup (Inert Atmosphere, Temp Control) This compound->Reaction_Setup Reagents Derivatizing Agent Catalyst Solvent Reagents->Reaction_Setup Monitoring Reaction Monitoring (TLC/LC-MS) Reaction_Setup->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography or Prep-HPLC Drying->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Purity Purity Analysis (HPLC) Characterization->Purity troubleshooting_logic Start Low Derivatization Yield? Steric_Hindrance Steric Hindrance? Start->Steric_Hindrance Reagent_Reactivity Increase Reagent Reactivity (e.g., Anhydride > Chloride) Steric_Hindrance->Reagent_Reactivity Yes Catalyst Use Potent Catalyst (e.g., DMAP, NMI) Steric_Hindrance->Catalyst Yes Conditions Optimize Conditions (Temp, Time) Steric_Hindrance->Conditions Yes Incomplete_Reaction Incomplete Reaction? Steric_Hindrance->Incomplete_Reaction No Anhydrous Ensure Anhydrous Conditions Incomplete_Reaction->Anhydrous Yes Excess_Reagents Use Excess Reagents Incomplete_Reaction->Excess_Reagents Yes Side_Reactions Side Reactions? Incomplete_Reaction->Side_Reactions No Milder_Conditions Use Milder Conditions (Lower Temp) Side_Reactions->Milder_Conditions Yes Protecting_Groups Consider Protecting Groups Side_Reactions->Protecting_Groups Yes MAPK_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response Indole_Alkaloid Indole Alkaloids (e.g., this compound Derivatives) Indole_Alkaloid->Raf Inhibition Indole_Alkaloid->MEK Inhibition

References

Technical Support Center: Enhancing the Bioavailability of Alstolenine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Alstolenine, a representative poorly soluble indole alkaloid. The guidance provided is applicable to other similar compounds facing bioavailability hurdles.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.

Issue Potential Cause Troubleshooting Steps
Low or inconsistent oral bioavailability in animal models. Poor aqueous solubility of this compound leading to limited dissolution in the gastrointestinal (GI) tract.1. Particle Size Reduction: Employ micronization or nanosization techniques to increase the surface area and dissolution rate.[1][2][3] 2. Formulation with Solubilizing Agents: Incorporate surfactants, co-solvents, or cyclodextrins into the formulation to enhance solubility.[1][2][3][4] 3. Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) to improve solubility and facilitate lymphatic uptake.[2][4][5]
High first-pass metabolism in the gut wall or liver.1. Co-administration with Bioenhancers: Use natural compounds like piperine to inhibit metabolic enzymes such as CYP3A4.[6] 2. Lymphatic Targeting: Utilize lipid-based formulations to bypass the hepatic portal circulation.[2]
Efflux by transporters like P-glycoprotein (P-gp) in the intestinal epithelium.1. Incorporate P-gp Inhibitors: Co-formulate with known P-gp inhibitors to increase intracellular drug concentration.
Precipitation of this compound upon dilution of a stock solution in aqueous media for in vitro assays or in vivo administration. The concentration of the organic solvent in the final solution is too low to maintain this compound's solubility.1. Optimize Co-solvent System: Determine the minimum percentage of co-solvent required to maintain solubility at the desired concentration. 2. Use of Surfactants: Add a biocompatible surfactant to the aqueous medium to form micelles that can encapsulate this compound.[2] 3. pH Adjustment: Evaluate the pH-solubility profile of this compound and adjust the pH of the vehicle to a range where solubility is maximal.
High variability in pharmacokinetic data between individual animals. Inconsistent food and water intake affecting GI physiology and drug absorption.1. Standardize Fasting and Feeding Protocols: Ensure uniform fasting periods before dosing and controlled access to food and water post-dosing. 2. Homogenize the Formulation: Ensure the dosing formulation is a homogenous suspension or solution to guarantee consistent dosing.
Difficulty in achieving a high enough concentration for efficacy studies without using toxic excipients. The inherent poor solubility of this compound limits the drug load in conventional vehicles.1. Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a polymer matrix to enhance solubility and dissolution.[1][3][4] 2. Nanocrystal Formulation: Develop a high-concentration nanosuspension of this compound.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for formulating a poorly soluble alkaloid like this compound for oral in vivo studies?

A1: A common starting point is to conduct pre-formulation studies to determine the physicochemical properties of this compound, such as its solubility in various solvents and pH conditions, and its LogP value. Based on these findings, a simple formulation using a co-solvent system (e.g., a mixture of water, ethanol, and polyethylene glycol) can be attempted. If this does not provide adequate exposure, more advanced formulation strategies such as lipid-based systems or solid dispersions should be explored.[1][2][3][4]

Q2: How can I prepare a nanosuspension of this compound?

A2: Nanosuspensions can be prepared using top-down methods like wet milling or high-pressure homogenization, or bottom-up methods like precipitation.[1][7] A common laboratory-scale method is wet milling, where a suspension of this compound in a vehicle containing stabilizers (surfactants and/or polymers) is milled with ceramic beads to reduce the particle size to the nanometer range.

Q3: What are the critical quality attributes to monitor for a lipid-based formulation of this compound?

A3: For a self-emulsifying drug delivery system (SEDDS), critical quality attributes include droplet size upon emulsification, emulsification time, and the absence of drug precipitation after dilution in aqueous media. For solid lipid nanoparticles (SLNs), key parameters are particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Q4: Can I administer this compound via intraperitoneal (IP) or intravenous (IV) injection to bypass oral absorption issues?

A4: Yes, IP or IV administration can be used to achieve systemic exposure and are valuable for initial efficacy and toxicity studies. However, for these routes, this compound must be formulated in a vehicle that is sterile and biocompatible. This often involves the use of co-solvents, surfactants, or cyclodextrins to ensure solubility in an aqueous-based vehicle. It is important to note that these routes do not provide information on the oral bioavailability of the compound.

Q5: How can I assess the potential for first-pass metabolism of this compound?

A5: In vitro methods using liver microsomes or hepatocytes can provide an initial assessment of metabolic stability.[6] An in vivo study comparing the area under the curve (AUC) after IV and oral administration will determine the absolute bioavailability and give an indication of the extent of first-pass metabolism.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound powder

  • Stabilizer 1 (e.g., Poloxamer 188)

  • Stabilizer 2 (e.g., Tween 80)

  • Purified water

  • Zirconium oxide milling beads (0.5 mm diameter)

  • High-speed homogenizer

  • Bead mill

Methodology:

  • Prepare a stabilizer solution by dissolving Poloxamer 188 (2% w/v) and Tween 80 (0.5% w/v) in purified water.

  • Disperse this compound (5% w/v) in the stabilizer solution to form a pre-suspension.

  • Homogenize the pre-suspension at 10,000 rpm for 10 minutes to ensure uniform particle distribution.

  • Transfer the pre-suspension to the milling chamber of a bead mill containing zirconium oxide beads.

  • Mill the suspension at 2,500 rpm for 4-6 hours, monitoring the particle size at regular intervals using a particle size analyzer.

  • Continue milling until the desired particle size (e.g., Z-average < 200 nm) is achieved.

  • Separate the nanosuspension from the milling beads by filtration or decantation.

  • Characterize the final nanosuspension for particle size, PDI, and zeta potential.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To formulate this compound in SLNs to improve oral bioavailability.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Soy lecithin)

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

Methodology:

  • Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.

  • Dissolve this compound in the molten lipid.

  • In a separate vessel, prepare the aqueous phase by dissolving Polysorbate 80 and soy lecithin in purified water and heat it to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization at 15,000 rpm for 15 minutes to form a coarse emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterize the SLN dispersion for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueSignificance for Bioavailability
Molecular Weight546.62 g/mol [8]Influences passive diffusion.
LogP (calculated)4.5High lipophilicity suggests poor aqueous solubility.
Aqueous Solubility (pH 7.4)< 1 µg/mL (estimated)Low solubility is a major barrier to dissolution and absorption.
pKa (estimated)6.8 (basic)Ionization state and solubility will be pH-dependent in the GI tract.

Table 2: Example of Improved Pharmacokinetic Parameters of this compound with Different Formulations (Hypothetical Data)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension25 ± 82.0150 ± 45100 (Reference)
Nanosuspension150 ± 351.0900 ± 180600
SLN Formulation250 ± 501.51800 ± 3501200

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis solubility Solubility Screening nano Nanosuspension solubility->nano ph_profile pH-Solubility Profile sedds SEDDS ph_profile->sedds logp LogP Determination sln Solid Lipid Nanoparticles logp->sln pk_study Pharmacokinetic Study nano->pk_study sln->pk_study sedds->pk_study efficacy Efficacy Study pk_study->efficacy bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Workflow for enhancing this compound bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb_i IκB-NF-κB akt->nfkb_i Inhibits IκB degradation nfkb NF-κB gene_transcription Gene Transcription (Inflammation, Proliferation) nfkb->gene_transcription This compound This compound This compound->receptor Hypothesized Interaction

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Refining Purification Techniques for Alstolenine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification techniques for Alstolenine analogues. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound analogues from Alstonia scholaris?

A1: The initial extraction of alkaloids from the powdered leaves of Alstonia scholaris typically involves maceration with an acidified aqueous solution, such as 1% HCl (pH 2), to convert the alkaloids into their salt form, which are soluble in the aqueous medium. Following this, the extract is made alkaline (e.g., with 25% NH4OH to pH 9) to liberate the free alkaloid bases.[1]

Q2: Which solvents are most effective for the subsequent liquid-liquid extraction of the crude alkaloid mixture?

A2: After basification, the crude alkaloid mixture is typically extracted with a series of organic solvents of increasing polarity. Common solvents used include hexane, chloroform, ethyl acetate, and n-butanol.[2] This stepwise extraction helps to fractionate the alkaloids based on their polarity, which can simplify the subsequent purification steps.

Q3: What are the most common chromatographic techniques for purifying this compound analogues?

A3: Column chromatography over silica gel is a standard method for the initial separation of the crude alkaloid fractions.[2] For further purification and isolation of individual analogues, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is highly effective.[2] Preparative High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for the isolation of specific compounds.[2]

Q4: How can I improve the yield and purity of my purified this compound analogues?

A4: Optimizing various parameters throughout the extraction and purification process is key. This includes ensuring the complete conversion of alkaloids to their salt and free base forms during acid-base extractions, selecting the appropriate solvent systems for both liquid-liquid extraction and chromatography, and carefully controlling the flow rate and gradient in HPLC. For quantitative analysis and to ensure purity, techniques like quantitative 1H NMR (qNMR) can be utilized, with purities often exceeding 98.5% as determined by HPLC peak area normalization.[3][4]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound analogues, particularly when using HPLC.

Problem Potential Cause Solution
Low Yield of Purified Compound Incomplete extraction from the plant material.Ensure the plant material is finely powdered to maximize surface area. Optimize the acid-base extraction pH to ensure complete conversion of alkaloids.
Loss of compound during solvent partitioning.Check the pH of the aqueous layer before each extraction to ensure it is optimal for the desired alkaloid form (salt or free base). Perform multiple extractions with smaller volumes of organic solvent.
Degradation of the target analogue.Avoid excessive heat and light exposure during the process. Use fresh, high-purity solvents to prevent reactions with impurities.
Poor Peak Resolution in HPLC Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the solvent ratio or trying different solvent combinations. A gradient elution may be necessary to separate closely related analogues.
Column overloading.Reduce the amount of sample injected onto the column. Use a column with a larger diameter for preparative separations.
Column deterioration.Flush the column with a strong solvent to remove contaminants. If resolution does not improve, the column may need to be replaced.
Peak Tailing in HPLC Presence of active sites on the silica packing.Add a small amount of a competing base, such as triethylamine, to the mobile phase to block active sites.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Ghost Peaks in HPLC Chromatogram Contaminants in the mobile phase or injection system.Use high-purity solvents and filter them before use. Clean the injector and sample loop regularly.
Carryover from a previous injection.Run a blank gradient after each sample injection to wash the column.

Data Presentation

The following table summarizes typical data obtained during the purification of an alkaloid fraction from Alstonia scholaris.

Parameter Value Method of Determination
Yield of Crude Alkaloid Fraction 0.4% (from dried leaves)Gravimetric analysis after extraction and solvent evaporation[1]
Purity of Isolated Analogue >98.5%HPLC with UV detection (peak area normalization)[3]
Melting Point 132-134 °CCapillary melting point apparatus[1]
Rf Value 0.55TLC (Hexane:Ethyl acetate, 65:35)[1]
UV-Vis λmax (in Methanol) 297 nmUV-Vis Spectroscopy[1]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Alkaloids from Alstonia scholaris Leaves
  • Maceration: Macerate 500 g of powdered Alstonia scholaris leaves in 1% hydrochloric acid (pH 2) at room temperature overnight.[1]

  • Filtration: Filter the mixture to separate the acidic aqueous extract from the plant debris.

  • Basification: Make the acidic extract alkaline by adding 25% ammonium hydroxide solution until the pH reaches 9.[1]

  • Liquid-Liquid Extraction: Sequentially extract the alkaline solution with hexane, chloroform, ethyl acetate, and n-butanol.[2]

  • Concentration: Evaporate the solvent from each fraction under reduced pressure to obtain the crude alkaloid fractions.

Protocol 2: Chromatographic Purification of this compound Analogues
  • Column Chromatography: Subject the crude chloroform fraction to column chromatography over silica gel. Elute with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).[2]

  • Fraction Collection and Analysis: Collect the fractions and monitor the separation using Thin-Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Preparative HPTLC/HPLC: Further purify the combined fractions using preparative HPTLC with a suitable solvent system (e.g., ethyl acetate:benzene, 1:1) or preparative RP-HPLC to isolate the individual this compound analogues.[2]

Visualizations

Experimental Workflow for this compound Analogue Purification

experimental_workflow start Powdered Alstonia scholaris Leaves extraction Acid-Base Extraction (HCl, NH4OH) start->extraction partition Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom hplc Preparative RP-HPLC column_chrom->hplc pure_compound Pure this compound Analogue hplc->pure_compound

Caption: A generalized workflow for the extraction and purification of this compound analogues.

Hypothetical Signaling Pathway for this compound Analogue Activity

Disclaimer: The precise signaling pathway for this compound analogues has not been fully elucidated. The following diagram represents a hypothetical pathway based on the known biological activities of related indole alkaloids, which often involve the modulation of the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, a key regulator of cellular processes like proliferation and inflammation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras This compound This compound Analogue This compound->receptor Hypothesized Interaction raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk->transcription_factors gene_expression Gene Expression (Cell Proliferation, Inflammation) transcription_factors->gene_expression

Caption: A hypothetical model of this compound analogue activity via the MAPK signaling pathway.

References

Minimizing degradation of Alstolenine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Alstolenine during sample preparation and analysis. As a complex indole alkaloid, this compound's stability can be influenced by various factors. This guide offers troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals ensure the integrity of their samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a complex indole alkaloid isolated from plants of the Alstonia genus, notably Alstonia scholaris.[1][2][3][4] The intricate structure of indole alkaloids, featuring an indole nucleus, makes them susceptible to degradation under various chemical and physical conditions.[5][6] Ensuring the stability of this compound during sample preparation is crucial for accurate quantification and analysis in research and drug development.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general behavior of indole alkaloids, the primary factors that can lead to the degradation of this compound include:

  • pH: Both acidic and alkaline conditions can promote hydrolysis or other degradation pathways.[7][8] While acidic conditions can enhance the solubility of some alkaloids, they can also be detrimental to the stability of the indole ring.[9]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[7][10][11]

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation.[12][13]

  • Oxidation: The indole nucleus can be susceptible to oxidation, leading to the formation of various degradation products.

  • Enzymatic Degradation: If working with biological matrices, endogenous enzymes can metabolize or degrade this compound.

Q3: What are the visible signs of this compound degradation in a sample solution?

Visible signs of degradation can include a change in the color of the solution, the formation of precipitates, or a decrease in the expected peak area during chromatographic analysis over time. However, significant degradation can occur without any visible changes, making analytical monitoring essential.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of this compound samples.

Problem Potential Cause Recommended Solution
Low recovery of this compound after extraction. Degradation during extraction: Inappropriate solvent pH or high temperature.Optimize extraction pH; consider using a mildly acidic buffer (e.g., pH 4-6) as a starting point, as this has been shown to be optimal for some indole alkaloids.[7] Perform extractions at low temperatures (e.g., on ice).
Incomplete extraction: The chosen solvent may not be optimal for this compound.Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, chloroform) to find the most efficient extraction solvent.[14]
Appearance of unknown peaks in the chromatogram. Degradation during storage or analysis: Exposure to light, elevated temperature, or incompatible solvent.Store stock solutions and prepared samples in amber vials at low temperatures (-20°C or -80°C).[15] Ensure the mobile phase used for HPLC or LC-MS is compatible with this compound and does not promote on-column degradation.
Decreasing this compound concentration in repeated analyses of the same sample. Instability in the analytical solvent: The solvent used to dissolve the extracted sample for injection may be causing degradation.Investigate the stability of this compound in different analytical solvents. Apolar solvents or those with minimal reactivity are often preferred. If an aqueous mobile phase is used, assess the stability at that specific pH.
Photodegradation: The sample may be exposed to light during the analytical run.Use an autosampler with a covered tray or protect the sample vials from light.

Data Summary: Factors Affecting Indole Alkaloid Stability

Since specific quantitative data for this compound degradation is limited, this table summarizes the potential impact of various factors on the stability of indole alkaloids in general, which can be used as a guideline for this compound.

Factor Condition Potential Impact on Stability Recommendation
pH Acidic (pH < 4)High potential for degradation (acid-labile).[7][8]Avoid strongly acidic conditions. If necessary for solubility, use the mildest possible acidic pH and minimize exposure time.
Neutral (pH 6-8)Generally more stable, but can be compound-dependent.A good starting point for sample preparation and storage.
Alkaline (pH > 8)Potential for degradation through hydrolysis of ester groups or other base-catalyzed reactions.[7]Avoid strongly alkaline conditions.
Temperature -20°C to 4°CGenerally stable for short to medium-term storage.Recommended for storage of stock solutions and samples.
Ambient (~25°C)Potential for slow degradation over time.Minimize exposure of samples to ambient temperature.
Elevated (> 40°C)Accelerated degradation is likely.[7][11]Avoid exposure to high temperatures during all sample preparation steps.
Light UV LightHigh potential for photodegradation.[12]Protect samples from UV light at all times. Use amber glassware or foil wrapping.
Visible LightPotential for degradation, especially with prolonged exposure.Minimize exposure to direct light.
Solvent Protic Solvents (e.g., Methanol, Ethanol)Can participate in degradation reactions. However, alcohols have been shown to enhance the photostability of some indole derivatives.[13]Evaluate stability in the chosen solvent.
Aprotic Solvents (e.g., Acetonitrile, Chloroform)Generally less reactive and may offer better stability.[15]A good choice for dissolving purified samples.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental needs.

Protocol 1: General Extraction of this compound from Plant Material
  • Sample Preparation: Air-dry the plant material (Alstonia scholaris) in the shade and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with methanol at room temperature for 24-48 hours.[14]

    • Alternatively, perform a mildly acidic extraction by macerating the powder in 1% HCl (pH 2) overnight, followed by alkalinization with 25% NH4OH to pH 9 before partitioning with an organic solvent like chloroform or ethyl acetate.[9] Note: Due to the potential for acid-lability of indole alkaloids, this method should be used with caution and optimized to minimize exposure time to strong acids.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure at a temperature below 40°C.

  • Storage: Store the crude extract at -20°C in an amber container.

Protocol 2: Sample Preparation for HPLC or LC-MS/MS Analysis
  • Dissolution: Dissolve the dried extract or purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Dilution: If necessary, dilute the filtered sample to the desired concentration with the initial mobile phase of your chromatographic system.

  • Analysis: Transfer the final sample to an amber HPLC vial for analysis.

Visualizations

Diagram 1: General Workflow for this compound Sample Preparation and Analysis

This compound Analysis Workflow cluster_extraction Extraction cluster_purification Optional Purification cluster_analysis Analysis plant_material Plant Material (Alstonia scholaris) extraction Extraction (e.g., Methanol or Acid-Base) plant_material->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration crude_extract Crude this compound Extract filtration_concentration->crude_extract purification Column Chromatography crude_extract->purification sample_prep Sample Preparation (Dissolution, Filtration) crude_extract->sample_prep pure_this compound Purified this compound purification->pure_this compound pure_this compound->sample_prep analysis HPLC or LC-MS/MS Analysis sample_prep->analysis data_processing Data Processing analysis->data_processing Indole Alkaloid Degradation indole_alkaloid Indole Alkaloid (e.g., this compound) oxidation_product Oxidation Product (e.g., Oxindole) indole_alkaloid->oxidation_product Oxidizing Agent (O2, H2O2) hydrolysis_product Hydrolysis Product (if ester present) indole_alkaloid->hydrolysis_product Acid or Base (H+/OH-) photodegradation_product Photodegradation Product indole_alkaloid->photodegradation_product Light (UV/Vis) acid_catalyzed_product Acid-Catalyzed Rearrangement Product indole_alkaloid->acid_catalyzed_product Strong Acid

References

Strategies to improve the yield of Alstolenine extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Alstolenine from natural sources, primarily Alstonia scholaris.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and practical solutions.

Problem Potential Cause Suggested Solution
Low or No this compound Yield Improper Solvent Selection: this compound, as an indole alkaloid, has specific solubility characteristics. Using a solvent with inappropriate polarity will result in poor extraction.Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, chloroform, and their aqueous mixtures). Acidifying the solvent (e.g., with 1% HCl) can improve the extraction of protonated alkaloids. A common approach is to start with a polar solvent like methanol or ethanol to extract a broad range of compounds, including alkaloid salts.
Incomplete Cell Lysis: The plant material's cell walls may not be sufficiently broken down, preventing the solvent from accessing the this compound.Ensure the plant material (leaves or bark) is dried and finely powdered to increase the surface area for solvent penetration. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which promote cell wall disruption.
Suboptimal Extraction Parameters: Incorrect temperature, extraction time, or solid-to-solvent ratio can significantly reduce the yield.Optimize each parameter systematically. For maceration, try longer extraction times (e.g., 24-72 hours). For Soxhlet, ensure a sufficient number of cycles. For UAE and MAE, optimize power, temperature, and time using a design of experiments (DoE) approach like Response Surface Methodology (RSM) for best results.
Degradation of this compound: Alkaloids can be sensitive to high temperatures, prolonged exposure to light, and extreme pH conditions.For heat-sensitive compounds, consider cold extraction methods like maceration or percolation. If using heat-assisted methods (Soxhlet, MAE, reflux), carefully control the temperature to avoid degradation. Store extracts in dark containers and at low temperatures. This compound stability is optimal at a slightly acidic to neutral pH (around 5-7).[1][2][3]
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds (e.g., chlorophyll, tannins, lipids) along with this compound, complicating purification.Employ a sequential extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and pigments. Then, extract the defatted material with a more polar solvent to isolate the alkaloids. An acid-base partitioning of the crude extract is a highly effective method for separating alkaloids from other impurities.
Complex Plant Matrix: Alstonia scholaris contains a diverse array of phytochemicals, making some level of co-extraction unavoidable with simple methods.After initial extraction, perform a purification step. This can range from simple acid-base extraction to more advanced chromatographic techniques like column chromatography or preparative HPLC.
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the geographical source, age of the plant, time of harvest, and storage conditions of the plant material.Source plant material from a consistent and reputable supplier. Whenever possible, use plant material from the same batch for a series of related experiments. Standardize the drying and grinding process for all batches.
Inconsistent Extraction Procedure: Minor variations in experimental conditions can lead to significant differences in yield.Follow a standardized and well-documented protocol for every extraction. Precisely control all parameters, including particle size, solvent volume, temperature, and time.
Difficulty in Isolating Pure this compound Presence of Structurally Similar Alkaloids: Alstonia scholaris contains numerous indole alkaloids with similar chemical properties, making separation challenging.Utilize high-resolution chromatographic techniques. Column chromatography with a suitable stationary phase (e.g., silica gel) and a carefully selected mobile phase gradient is a common first step. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.
Formation of Emulsions During Liquid-Liquid Extraction: This is a common issue during the acid-base partitioning step, leading to loss of analyte.To prevent emulsions, gently swirl or rock the separatory funnel instead of vigorous shaking. To break an existing emulsion, you can try adding a small amount of a different organic solvent, adding brine (saturated NaCl solution), or centrifugation. Supported liquid extraction (SLE) is an alternative that avoids emulsion formation.[4]

Frequently Asked Questions (FAQs)

Q1: Which part of Alstonia scholaris is the best source of this compound?

Both the leaves and the bark of Alstonia scholaris are reported to contain a variety of indole alkaloids, including this compound.[5][6][7] The bark is traditionally used in many medicinal preparations and has been the subject of numerous phytochemical studies for alkaloid isolation.[8][9][10][11]

Q2: What is the most effective extraction method for this compound?

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods. They offer higher yields in shorter times with reduced solvent consumption. However, the optimal method can depend on the scale of extraction and available equipment. For initial lab-scale extractions, maceration and Soxhlet are still widely used and effective.

Q3: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying this compound.[12][13] A validated HPLC method using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) can provide accurate and reproducible results.[12]

Q4: What is the role of pH in this compound extraction?

pH plays a crucial role. Alkaloids are basic compounds that are more soluble in acidic aqueous solutions as their corresponding salts. Conversely, in their free base form, they are more soluble in organic solvents. This property is exploited in acid-base extraction for purification. An acidic medium (pH 2-3) is often used for the initial extraction into an aqueous phase, followed by basification (pH 9-10) to liberate the free base for extraction into an organic solvent.[8]

Q5: How can I optimize my extraction parameters for the best yield?

Response Surface Methodology (RSM) is a powerful statistical tool for optimizing extraction conditions.[14][15][16][17][18] It allows for the simultaneous investigation of the effects of multiple variables (e.g., temperature, time, solvent concentration) and their interactions, helping to identify the optimal conditions for maximizing this compound yield with a minimum number of experiments.[14][15][16][17][18]

Quantitative Data on Extraction Yields

The following tables summarize quantitative data on the extraction of alkaloids and total extracts from Alstonia scholaris. Note: Specific yield data for this compound is scarce in publicly available literature. The data presented here for other alkaloids and total extracts can serve as a valuable reference for optimizing this compound extraction.

Table 1: Comparison of Total Extract Yield from Alstonia scholaris Bark

Extraction MethodSolventPlant PartYield (%)Reference
Maceration70% EthanolBark19.78[19]
Reflux70% EthanolBark14.58[19]
Soxhlet85% EthanolBark15.00[8]

Table 2: Quantitative Analysis of Specific Indole Alkaloids from Alstonia scholaris Leaves

Extraction MethodSolventAlkaloidContent in Extract (%)Reference
Reflux (4 x 3h)90% EthanolScholaricine5.26[13]
19-Epischolaricine1.13[13]
Vallesamine13.91[13]
Picrinine17.39[13]

Table 3: Total Alkaloid Content in Methanolic Leaf Extract

Extraction MethodSolventPlant PartTotal Alkaloid Content (%)Reference
SoxhletMethanolLeaves3.61[20]

Detailed Experimental Protocols

Acid-Base Extraction of Total Alkaloids from Alstonia scholaris Bark

This protocol is adapted from a method used for the isolation of alkaloids for further purification.[8]

Materials:

  • Dried and powdered Alstonia scholaris bark

  • 95% Ethanol

  • Distilled water

  • Hexane

  • Chloroform

  • 3% Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Initial Extraction: Extract the powdered bark with 95% ethanol at room temperature or using a Soxhlet apparatus.

  • Solvent Evaporation: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Fractionation (Optional): Suspend the crude extract in distilled water and perform sequential liquid-liquid extraction with hexane, followed by chloroform, to separate fractions based on polarity.

  • Acid Extraction: Mix the chloroform extract (which contains the free base alkaloids) with 3% HCl. The alkaloids will move into the acidic aqueous layer as hydrochloride salts.

  • Separation: Separate the aqueous layer using a separatory funnel.

  • Basification: Adjust the pH of the aqueous layer to 10 by adding NaOH solution. This converts the alkaloid salts back to their free base form, which will precipitate or become less water-soluble.

  • Final Organic Extraction: Extract the basified aqueous solution again with chloroform. The free base alkaloids will now move into the chloroform layer.

  • Concentration: Collect the chloroform layer and evaporate the solvent under reduced pressure to obtain the crude alkaloidal fraction. This fraction can then be subjected to chromatographic purification to isolate this compound.

Ultrasound-Assisted Extraction (UAE) - General Protocol

This is a general protocol that can be optimized for this compound extraction.

Materials:

  • Dried and powdered Alstonia scholaris leaves or bark

  • Selected solvent (e.g., 70% ethanol)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

Procedure:

  • Mixing: Mix the powdered plant material with the chosen solvent in a flask. A common solid-to-solvent ratio to start with is 1:20 (w/v).

  • Sonication: Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Parameter Control: Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes). Maintain a constant temperature, using a cooling bath if necessary, as ultrasound can generate heat.

  • Filtration: After sonication, separate the extract from the plant residue by filtration.

  • Repetition: For exhaustive extraction, the residue can be re-extracted with fresh solvent.

  • Concentration: Combine the filtrates and evaporate the solvent to obtain the crude extract.

High-Performance Liquid Chromatography (HPLC) for Quantification - General Protocol

This protocol outlines the key steps for developing an HPLC method for this compound analysis.[12][21][22]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a precisely weighed amount of the dried crude extract in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typically used. The exact ratio can be optimized through method development. An isocratic or gradient elution can be employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer and set the detector to this wavelength.

    • Injection Volume: Typically 10-20 µL.

    • Column Temperature: Maintain a constant column temperature, e.g., 25°C.

  • Analysis: Inject the standard solutions to create a calibration curve (peak area vs. concentration). Then, inject the prepared sample solutions.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification (Acid-Base) cluster_analysis Analysis start Collect Alstonia scholaris (Leaves/Bark) dry Shade Dry start->dry grind Grind to Fine Powder dry->grind powder Powdered Material grind->powder Weigh solvent Add Solvent powder->solvent extract_method Extraction (Maceration/Soxhlet/UAE/MAE) solvent->extract_method filter Filter extract_method->filter crude_extract Crude Extract filter->crude_extract acidify Dissolve in Chloroform Add 3% HCl crude_extract->acidify Start Purification separate1 Separate Aqueous Layer acidify->separate1 basify Adjust pH to 10 with NaOH separate1->basify extract_chloroform Extract with Chloroform basify->extract_chloroform alkaloid_fraction Crude Alkaloid Fraction extract_chloroform->alkaloid_fraction hplc HPLC Quantification alkaloid_fraction->hplc Quantify Yield pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Improper Solvent start->cause1 cause2 Suboptimal Parameters (Time, Temp) start->cause2 cause3 Incomplete Cell Lysis start->cause3 cause4 Degradation start->cause4 sol1 Test Solvent Polarity Consider Acidification cause1->sol1 sol2 Optimize using RSM/DoE cause2->sol2 sol3 Fine Grinding Use UAE/MAE cause3->sol3 sol4 Use Cold Extraction Control Temp & pH cause4->sol4

Caption: Troubleshooting logic for addressing low this compound yield.

References

Validation & Comparative

A Comparative Analysis of the Antiviral Profiles of Alstolenine and Ribavirin

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison for researchers and drug development professionals.

In the ongoing search for novel antiviral agents, both natural products and synthetic compounds are valuable sources of investigation. This guide provides a comparative overview of Alstolenine, an alkaloid derived from Alstonia scholaris, and Ribavirin, a well-established synthetic broad-spectrum antiviral drug. Due to the limited specific antiviral data available for isolated this compound, this comparison will leverage data from studies on the total alkaloids of Alstonia scholaris as a proxy to evaluate its potential, contrasted with the extensive data available for Ribavirin.

Executive Summary

Ribavirin is a potent, broad-spectrum antiviral agent with multiple mechanisms of action against a wide range of RNA and DNA viruses. In contrast, the antiviral activity of this compound, a specific indole alkaloid, has not been extensively studied. However, research on the total alkaloid extracts from Alstonia scholaris, of which this compound is a component, has demonstrated antiviral effects against several viruses, including influenza A virus, respiratory syncytial virus (RSV), and herpes simplex virus type 1 (HSV-1)[1]. The antiviral action of the total alkaloids appears to be linked to the inhibition of viral replication and modulation of the host's immune and inflammatory responses[2].

This guide presents the available quantitative data, explores the known mechanisms of action, and provides detailed experimental protocols relevant to the assessment of antiviral efficacy.

Data Presentation: A Comparative Overview

Direct quantitative comparison of the antiviral potency of this compound and Ribavirin is challenging due to the lack of specific data for this compound. The following tables summarize the available data for the total alkaloids of Alstonia scholaris and for Ribavirin against various viruses.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Alstonia scholaris Total Alkaloids

VirusCell LineAssay TypeIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/IC50)Reference
Respiratory Syncytial Virus (RSV)Hep-2Cytopathic Effect (CPE) Assay3130187506[1]
Herpes Simplex Virus type 1 (HSV-1)VeroCytopathic Effect (CPE) Assay15601875012[1]

Table 2: In Vitro Antiviral Activity and Cytotoxicity of Ribavirin

VirusCell LineAssay TypeIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/IC50)Reference
Influenza A virusMDCKMTT Assay3.7>100>27[3]
Respiratory Syncytial Virus (RSV)HeLaMTT Assay4.5>100>22[3]
Measles Virus (MSV)VeroMTT Assay12.3>100>8[3]
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)VeroViral RNA Quantification3.69 - 8.72Not ReportedNot Reported[4]

Mechanisms of Action

The antiviral mechanisms of the total alkaloids of Alstonia scholaris and Ribavirin are distinct, reflecting their different chemical origins and modes of interaction with viral and host cell components.

This compound and Alstonia scholaris Total Alkaloids

While the specific mechanism of this compound is unknown, studies on the total alkaloids of Alstonia scholaris suggest a multi-faceted approach involving both direct antiviral and host-directed activities.

  • Inhibition of Viral Replication: The total alkaloids have been shown to significantly inhibit the replication of influenza A virus in A549 cells and U937-derived macrophages[2].

  • Immunomodulation and Anti-inflammatory Effects: A key aspect of the activity of Alstonia scholaris total alkaloids is their ability to modulate the host's immune response. They have been observed to reduce the production of pro-inflammatory cytokines and chemokines at both the mRNA and protein levels during influenza A virus infection[2]. Furthermore, in a mouse model of influenza A infection, treatment with the total alkaloids suppressed the infiltration of innate immune cells and improved lung histopathology[2]. This suggests that a significant part of their therapeutic benefit may come from mitigating the immunopathology associated with viral infections.

Ribavirin

Ribavirin's broad-spectrum antiviral activity is attributed to several, often overlapping, mechanisms of action:

  • Inhibition of Viral RNA Polymerase: As a guanosine analog, ribavirin triphosphate can compete with natural nucleotides and inhibit the RNA-dependent RNA polymerase of many viruses, thereby disrupting viral genome replication.

  • Lethal Mutagenesis: Ribavirin can be incorporated into the viral RNA genome, leading to an increase in mutations that can drive the virus to an "error catastrophe," resulting in non-viable viral progeny.

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate is a potent inhibitor of the host enzyme IMPDH, which is crucial for the synthesis of guanine nucleotides. Depletion of the intracellular GTP pool limits the availability of this essential building block for viral replication.

  • Immunomodulation: Ribavirin can also modulate the host immune response, although this mechanism is less well-defined than its direct antiviral effects.

Experimental Protocols

For researchers interested in further investigating the antiviral properties of this compound or other novel compounds, the following are detailed methodologies for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration range at which a compound is toxic to the host cells, allowing for the calculation of the 50% cytotoxic concentration (CC50).

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero, MDCK, A549) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibitory effect of a compound on viral replication by counting the reduction in the number of viral plaques.

Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock to achieve a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).

  • Infection: Infect the cell monolayers with the virus in the presence of various concentrations of the test compound. A virus-only control (no compound) is essential. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and then stain with a crystal violet solution to visualize the plaques.

  • Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for Alstonia scholaris total alkaloids, the multifaceted mechanism of Ribavirin, and the workflows for the cytotoxicity and plaque reduction assays.

Alstonia_scholaris_TA_Mechanism cluster_virus Influenza A Virus Infection cluster_host Host Cell Viral Replication Viral Replication Pro-inflammatory Cytokines Pro-inflammatory Cytokines Immune Cell Infiltration Immune Cell Infiltration Alstonia scholaris Total Alkaloids Alstonia scholaris Total Alkaloids Alstonia scholaris Total Alkaloids->Viral Replication Inhibits Alstonia scholaris Total Alkaloids->Pro-inflammatory Cytokines Reduces Alstonia scholaris Total Alkaloids->Immune Cell Infiltration Suppresses

Caption: Proposed mechanism of Alstonia scholaris total alkaloids.

Ribavirin_Mechanism cluster_virus Viral Processes cluster_host Host Cell Viral RNA Polymerase Viral RNA Polymerase Viral RNA Genome Viral RNA Genome IMPDH IMPDH GTP Pool GTP Pool IMPDH->GTP Pool Depletes Immune Response Immune Response Ribavirin Ribavirin Ribavirin->Viral RNA Polymerase Inhibits Ribavirin->Viral RNA Genome Causes Lethal Mutagenesis Ribavirin->IMPDH Inhibits Ribavirin->Immune Response Modulates

Caption: Multifaceted mechanism of action of Ribavirin.

MTT_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Add Compound Dilutions Add Compound Dilutions Seed Cells->Add Compound Dilutions Incubate (48-72h) Incubate (48-72h) Add Compound Dilutions->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate CC50 Calculate CC50 Measure Absorbance->Calculate CC50

Caption: Workflow for the MTT cytotoxicity assay.

Plaque_Reduction_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Infect with Virus + Compound Infect with Virus + Compound Seed Cells->Infect with Virus + Compound Incubate (1h) Incubate (1h) Infect with Virus + Compound->Incubate (1h) Add Semi-solid Overlay Add Semi-solid Overlay Incubate (1h)->Add Semi-solid Overlay Incubate (2-4 days) Incubate (2-4 days) Add Semi-solid Overlay->Incubate (2-4 days) Fix and Stain Plaques Fix and Stain Plaques Incubate (2-4 days)->Fix and Stain Plaques Count Plaques Count Plaques Fix and Stain Plaques->Count Plaques Calculate IC50 Calculate IC50 Count Plaques->Calculate IC50

Caption: Workflow for the plaque reduction assay.

Conclusion and Future Directions

Ribavirin remains a cornerstone of combination antiviral therapy for several viral infections due to its well-characterized, multi-pronged mechanism of action. The total alkaloids from Alstonia scholaris have demonstrated promising antiviral and immunomodulatory activities in preclinical studies, suggesting potential therapeutic value. However, the specific contribution of this compound to these effects remains to be elucidated.

Future research should focus on isolating this compound and other individual alkaloids from Alstonia scholaris to perform comprehensive in vitro and in vivo antiviral testing. Determining the specific IC50 and CC50 values for this compound against a panel of viruses will be crucial for a direct and meaningful comparison with established drugs like Ribavirin. Furthermore, mechanistic studies are needed to identify the precise molecular targets of this compound and to understand how it may interfere with viral replication and modulate host responses. Such studies will be instrumental in determining the potential of this compound as a lead compound for the development of new antiviral therapies.

References

Validating the Mechanism of Action of Alstolenine and its Alternatives: A Comparative Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Alstolenine": Initial literature searches did not yield specific information on a compound named "this compound." It is likely that this name is a less common synonym or a potential misnomer for one of the many bioactive alkaloids isolated from the medicinal plant Alstonia scholaris. This guide will therefore focus on the well-researched alkaloids from this plant and compare their proposed mechanisms of action with alternative compounds that have been validated using knockout models.

Introduction

The validation of a drug's mechanism of action is a cornerstone of modern pharmacology. Knockout (KO) animal models, in which a specific gene is inactivated, are powerful tools for this purpose. By observing the effects of a compound in an animal lacking the putative target protein, researchers can gain definitive insights into its mode of action. While direct knockout model validation for alkaloids from Alstonia scholaris is not yet available in published literature, this guide will provide a comparative analysis of their proposed mechanisms against those of established drugs that have undergone such validation. This comparison will be valuable for researchers and drug development professionals investigating novel therapeutic agents.

This guide will focus on two key therapeutic areas where alkaloids from Alstonia scholaris have shown promise: anti-inflammatory and antipsychotic effects.

Section 1: Anti-Inflammatory Activity

Alkaloids from Alstonia scholaris, such as picrinine, vallesamine, and scholaricine, have demonstrated significant anti-inflammatory and analgesic properties. The proposed mechanism for these effects involves the inhibition of key enzymes in the inflammatory cascade.

Comparison of Anti-Inflammatory Mechanisms
FeatureAlstonia scholaris Alkaloids (Proposed)NSAIDs (e.g., Ibuprofen)
Primary Target(s) Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)
Knockout Model Validation Not yet reported in the literature.Validated using COX-1 and COX-2 knockout mice.
Effect in Knockout Models The analgesic and anti-inflammatory effects of NSAIDs are significantly reduced in COX-1 and/or COX-2 knockout mice, confirming these enzymes as the primary targets.
Therapeutic Effect Reduction of inflammation and pain.Reduction of inflammation, pain, and fever.
Experimental Protocols

Protocol 1: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

  • Animal Model: Male Wistar rats (180-220g).

  • Groups:

    • Vehicle control (e.g., saline).

    • Alstonia scholaris alkaloid extract/pure compound (various doses).

    • Positive control (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • Administer the test compounds orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Protocol 2: Knockout Mouse Model for Validating NSAID Mechanism

  • Animal Model: COX-1 knockout mice, COX-2 knockout mice, and wild-type littermates.

  • Groups:

    • Wild-type + Vehicle.

    • Wild-type + NSAID.

    • COX-1 KO + Vehicle.

    • COX-1 KO + NSAID.

    • COX-2 KO + Vehicle.

    • COX-2 KO + NSAID.

  • Procedure:

    • Induce inflammation (e.g., carrageenan-induced paw edema or collagen-induced arthritis).

    • Administer NSAID or vehicle.

    • Measure inflammatory parameters (e.g., paw volume, arthritis score).

  • Data Analysis: Compare the reduction in inflammation by the NSAID between wild-type and knockout strains to determine the contribution of each COX isoenzyme to the drug's effect.

Visualizing the Anti-Inflammatory Pathway

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Prostaglandins_COX1 Prostaglandins (Housekeeping) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation) COX2->Prostaglandins_COX2 Leukotrienes Leukotrienes 5LOX->Leukotrienes PLA2 Phospholipase A2 Alstonia_Alkaloids Alstonia scholaris Alkaloids Alstonia_Alkaloids->COX1 Alstonia_Alkaloids->COX2 Alstonia_Alkaloids->5LOX NSAIDs NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: Proposed anti-inflammatory mechanism of Alstonia scholaris alkaloids.

Section 2: Antipsychotic Activity

The alkaloid alstonine, isolated from Alstonia scholaris, has demonstrated an antipsychotic-like profile in preclinical studies. Its proposed mechanism of action involves the modulation of serotonergic pathways, differing from typical and some atypical antipsychotics that primarily target dopamine receptors.

Comparison of Antipsychotic Mechanisms
FeatureAlstonine (Proposed)Haloperidol (Typical Antipsychotic)
Primary Target(s) Serotonin 5-HT2A/2C receptors (antagonist/inverse agonist activity)Dopamine D2 receptors (antagonist)
Knockout Model Validation Not yet reported in the literature.Validated using Dopamine D2 receptor knockout mice.
Effect in Knockout Models The locomotor-suppressing and cataleptic effects of haloperidol are absent in D2 receptor knockout mice, confirming the D2 receptor as its primary target for these effects.
Therapeutic Effect Reduction of positive and negative symptoms of psychosis.Primarily effective against positive symptoms of psychosis.
Experimental Protocols

Protocol 3: In Vivo Antipsychotic Assay (Amphetamine-Induced Hyperlocomotion)

  • Animal Model: Male Swiss mice (25-30g).

  • Groups:

    • Vehicle control (e.g., saline).

    • Alstonine (various doses).

    • Positive control (e.g., Haloperidol, 0.2 mg/kg).

  • Procedure:

    • Administer the test compounds intraperitoneally 30 minutes before amphetamine.

    • Administer d-amphetamine (2 mg/kg, i.p.).

    • Immediately place the mice in an open-field arena and record locomotor activity for 60 minutes.

  • Data Analysis: Compare the total distance traveled between the groups to assess the inhibition of amphetamine-induced hyperlocomotion.

Protocol 4: Knockout Mouse Model for Validating Typical Antipsychotic Mechanism

  • Animal Model: Dopamine D2 receptor knockout mice and wild-type littermates.

  • Groups:

    • Wild-type + Vehicle.

    • Wild-type + Haloperidol.

    • D2 KO + Vehicle.

    • D2 KO + Haloperidol.

  • Procedure:

    • Administer haloperidol or vehicle.

    • Assess for catalepsy using the bar test at various time points.

    • Measure locomotor activity in an open-field arena.

  • Data Analysis: Compare the induction of catalepsy and reduction in locomotor activity by haloperidol between wild-type and D2 knockout mice.

Visualizing the Antipsychotic Pathway

Antipsychotic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_release->D2_Receptor Serotonin_release Serotonin Release 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_release->5HT2A_Receptor Psychotic_Symptoms Psychotic Symptoms D2_Receptor->Psychotic_Symptoms Exacerbates 5HT2A_Receptor->Psychotic_Symptoms Modulates Haloperidol Haloperidol Haloperidol->D2_Receptor Alstonine Alstonine Alstonine->5HT2A_Receptor

Caption: Proposed antipsychotic mechanism of Alstonine.

Conclusion

While the alkaloids from Alstonia scholaris present compelling therapeutic potential, the definitive validation of their mechanisms of action through knockout models remains an open area for future research. The comparative framework provided in this guide highlights the proposed pathways of these natural compounds in relation to well-established drugs. For researchers and drug developers, this underscores the importance of employing rigorous genetic validation techniques to elucidate the precise molecular targets of novel therapeutic candidates, thereby accelerating their path to clinical application. Further investigation into the specific molecular interactions of Alstonia scholaris alkaloids is warranted and could unveil novel therapeutic targets for inflammatory and psychiatric disorders.

In-Depth Comparative Analysis of Alstolenine and Its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to provide a comparative analysis of Alstolenine and its synthetic derivatives have revealed a critical issue: the compound "this compound" does not appear in the scientific literature based on current searches. This suggests a possible misspelling of the compound's name.

To proceed with a comprehensive comparison that meets the rigorous standards of scientific and research professionals, the correct identification of the parent compound is essential. Once the accurate name of the molecule of interest is provided, a thorough guide will be developed, encompassing the following key areas:

Data Presentation: Quantitative Comparison

A structured table will be compiled to present a clear and concise comparison of the biological activities of the parent compound and its synthetic derivatives. This table will include key quantitative data points such as:

  • IC₅₀/EC₅₀ Values: Potency of the compounds in various assays (e.g., enzyme inhibition, receptor binding, cytotoxicity).

  • Efficacy: Maximum biological response elicited by the compounds.

  • Selectivity Indices: Ratio of activity against the target versus off-target sites.

  • Pharmacokinetic Parameters: Data on absorption, distribution, metabolism, and excretion (ADME) where available.

Example Table Structure:

CompoundTarget/AssayIC₅₀/EC₅₀ (µM)Efficacy (%)Selectivity IndexSource
Parent Compound
Derivative 1
Derivative 2
...

Experimental Protocols: Detailed Methodologies

For each key experiment cited in the comparative analysis, a detailed methodology will be provided. This will enable researchers to replicate the findings and understand the experimental context. The protocols will include:

  • Cell Culture and Reagents: Cell lines used, culture conditions, and sources of key reagents.

  • Assay Procedures: Step-by-step descriptions of the experimental procedures, including incubation times, temperatures, and concentrations.

  • Data Analysis: Statistical methods used to analyze the data and determine significance.

Visualization of Molecular Pathways and Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, diagrams will be generated using Graphviz (DOT language). These visualizations will adhere to the specified formatting requirements.

Example Diagram: Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Alstolenine_Derivative Alstolenine_Derivative Alstolenine_Derivative->Receptor

Caption: Hypothetical signaling cascade initiated by an this compound derivative.

To initiate this comprehensive analysis, please provide the correct name of the compound of interest. Upon receiving the accurate information, a detailed and actionable guide will be developed to support your research and drug development endeavors.

A Head-to-Head Comparison of Alstolenine and Ningnanmycin: Unraveling their Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for effective antiviral agents, researchers and drug development professionals are increasingly turning to natural compounds. Among these, Alstolenine, an alkaloid, and Ningnanmycin, a microbial-derived antibiotic, have garnered attention for their potential therapeutic benefits. This guide provides a comprehensive head-to-head comparison of their antiviral efficacy, supported by available experimental data, to aid in informed decision-making for future research and development.

At a Glance: this compound vs. Ningnanmycin

FeatureThis compound (as part of Total Alkaloids from Alstonia scholaris)Ningnanmycin
Primary Antiviral Target Influenza A Virus (IAV), Herpes Simplex Virus (HSV), Respiratory Syncytial Virus (RSV)Plant viruses (e.g., Tobacco Mosaic Virus - TMV, Potato Virus Y - PVY)
Mechanism of Action Inhibition of viral replication, modulation of innate immune responseDirect interaction with viral coat proteins, induction of systemic resistance in host plants
Reported Efficacy IC50 of 3.13 µg/mL (RSV) and 1.56 µg/mL (HSV-1) for total alkaloidsEC50 values ranging from 40.3 µg/mL to 557.5 µg/mL against TMV

Deep Dive into Antiviral Performance: Quantitative Data

This compound and Alstonia scholaris Alkaloids

Table 1: Antiviral Activity of Total Alkaloids from Alstonia scholaris

VirusAssayCell LineEndpointResult
Respiratory Syncytial Virus (RSV)CPE InhibitionHEp-2IC503.13 µg/mL
Herpes Simplex Virus Type 1 (HSV-1)CPE InhibitionVeroIC501.56 µg/mL
Influenza A Virus (H1N1)Hemagglutination InhibitionChicken EmbryosHI Titer1:480 at 12.5 mg/mL

Data pertains to the total alkaloid extract, not purified this compound.

Ningnanmycin

Ningnanmycin has been more extensively studied for its antiviral effects, particularly against plant viruses.

Table 2: Antiviral Efficacy of Ningnanmycin against Tobacco Mosaic Virus (TMV) [1]

Activity TypeEfficacy MetricValue
Curative ActivityEC50296.0 µg/mL
Protective ActivityEC50207.0 µg/mL
Inactivation ActivityEC5040.3 µg/mL
Curative Activity (at 500 µg/mL)Inhibition Rate56.4%

Table 3: Comparative Antiviral Efficacy of Ningnanmycin and Other Agents against TMV [1][2]

Antiviral AgentConcentrationMethod of EvaluationInhibition Rate (%)
Ningnanmycin500 µg/mLIn vivo local lesion assay51.2%
Ningnanmycin100 µg/mLIn vivo protective activity64.3% ± 1.2
Ningnanmycin500 µg/mLIn vivo antiviral activity56.0% ± 2.0
Ribavirin500 µg/mLIn vivo antiviral activity557.5 µg/mL (EC50)

Unraveling the Mechanisms of Action

This compound and Alstonia scholaris Alkaloids: A Focus on Immune Modulation

The antiviral mechanism of the total alkaloids from Alstonia scholaris appears to be multifaceted, involving both direct inhibition of viral replication and modulation of the host's innate immune response.[3] Studies have shown that these alkaloids can interfere with pattern recognition receptor (PRR) and interferon (IFN)-activated signal transduction pathways.[3] This interference can lead to a reduction in the production of pro-inflammatory cytokines and chemokines, thereby mitigating the immunopathology associated with viral infections.[3]

Alstonia_Alkaloids_Pathway Virus Influenza A Virus HostCell Host Cell Virus->HostCell Infection PRR Pattern Recognition Receptors (PRRs) HostCell->PRR Virus recognition IFN_Pathway IFN-activated Signal Transduction PRR->IFN_Pathway Activation TA Total Alkaloids from Alstonia scholaris TA->IFN_Pathway Interferes with Viral_Replication Viral Replication TA->Viral_Replication Inhibits IFN_Pathway->Viral_Replication Inhibition Cytokines Pro-inflammatory Cytokines & Chemokines IFN_Pathway->Cytokines Production

Antiviral mechanism of Alstonia scholaris total alkaloids.
Ningnanmycin: A Dual-Pronged Attack on Plant Viruses

Ningnanmycin employs a dual mechanism of action to combat plant viruses.[2] It can directly interfere with the virus by binding to its coat protein, which inhibits the assembly of new virus particles.[2][4][5] Additionally, Ningnanmycin acts as a potent inducer of systemic resistance in the host plant.[5] This is achieved by activating multiple plant defense signaling pathways, including those mediated by jasmonic acid (JA) and salicylic acid (SA). The activation of these pathways leads to the increased expression of defense-related genes, bolstering the plant's ability to fight off the infection.[6][7]

Ningnanmycin_Pathway cluster_direct Direct Action cluster_indirect Indirect Action (Host Plant) Ningnanmycin_direct Ningnanmycin Viral_CP Viral Coat Protein (CP) Ningnanmycin_direct->Viral_CP Binds to Viral_Assembly Virus Assembly Ningnanmycin_direct->Viral_Assembly Inhibits Viral_CP->Viral_Assembly Required for Ningnanmycin_indirect Ningnanmycin Defense_Pathways JA/SA Signaling Pathways Ningnanmycin_indirect->Defense_Pathways Activates Defense_Genes Defense Gene Expression Defense_Pathways->Defense_Genes Upregulates Systemic_Resistance Systemic Resistance Defense_Genes->Systemic_Resistance Leads to

Dual antiviral mechanisms of Ningnanmycin.

Experimental Protocols

CPE Inhibition Assay (for Alstonia scholaris Alkaloids)
  • Cell Culture: HEp-2 or Vero cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Virus Infection: The cell culture medium is removed, and the cells are infected with the respective virus (RSV or HSV-1) at a specific multiplicity of infection (MOI).

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed. Serial dilutions of the total alkaloid extract are then added to the wells.

  • Incubation: The plates are incubated for a period that allows for the development of cytopathic effects (CPE) in the virus control wells (typically 3-5 days).

  • CPE Observation: The percentage of CPE in each well is observed and scored under a microscope.

  • IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the extract that inhibits 50% of the viral CPE, is calculated using a regression analysis.

In Vivo Local Lesion Assay (for Ningnanmycin)
  • Plant Cultivation: Nicotiana glutinosa plants are grown under controlled greenhouse conditions.

  • Virus Inoculation: The leaves of the plants are mechanically inoculated with a suspension of Tobacco Mosaic Virus (TMV).

  • Compound Application: Immediately after inoculation (for curative activity) or before inoculation (for protective activity), a solution of Ningnanmycin is applied to the surface of the inoculated leaves. Control leaves are treated with a blank solution.

  • Lesion Development: The plants are maintained in the greenhouse for 3-4 days to allow for the development of local lesions.

  • Data Collection: The number of local lesions on both the treated and control leaves is counted.

  • Inhibition Rate Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Number of lesions in control - Number of lesions in treated) / Number of lesions in control] x 100.[1]

Experimental_Workflow cluster_CPE CPE Inhibition Assay cluster_Lesion Local Lesion Assay C1 Seed Cells C2 Infect with Virus C1->C2 C3 Treat with Compound C2->C3 C4 Incubate C3->C4 C5 Observe CPE C4->C5 C6 Calculate IC50 C5->C6 L1 Inoculate Plant Leaves L2 Apply Compound L1->L2 L3 Incubate Plant L2->L3 L4 Count Lesions L3->L4 L5 Calculate Inhibition Rate L4->L5

References

Independent Verification of Alstonine's Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonine, an indole alkaloid predominantly found in plant species such as Alstonia scholaris and Picralima nitida, has garnered significant interest for its diverse pharmacological properties. Traditionally used in Nigerian medicine to treat mental illnesses, scientific investigations have sought to validate and characterize its reported antipsychotic, anxiolytic, anticancer, and anti-inflammatory activities.[1][2][3][4] This guide provides a comparative overview of the independently verified biological activities of Alstonine, supported by experimental data and detailed methodologies, to aid researchers in evaluating its therapeutic potential.

Data Presentation: Summary of Biological Activities

The following tables summarize the key quantitative data from independent studies verifying the biological activities of Alstonine.

Table 1: Antipsychotic-like and Anxiolytic Activities of Alstonine in Murine Models

Experimental ModelSpeciesAlstonine Dose (mg/kg, i.p.)Observed EffectAlternative CompoundAlternative Dose (mg/kg)Observed Effect of AlternativeReference
Amphetamine-induced LethalityMouse0.5 - 2.0Prevention of lethality---[1]
Apomorphine-induced StereotypyMouseNot specifiedReduction in stereotypy---[1]
Haloperidol-induced CatalepsyMouseNot specifiedPrevention of catalepsy---[5]
MK-801-induced HyperlocomotionMouse0.1, 0.5, 1.0Prevention of hyperlocomotion---[1]
Hole-Board TestMouse1.0Increase in head-dips (anxiolytic effect)Diazepam2.0Anxiolytic effect[1]

Table 2: Anticancer Activity of Alstonine

Cell LineCancer TypeAlstonine ConcentrationObserved EffectAlternative CompoundAlternative ConcentrationObserved Effect of AlternativeReference
YC8 Lymphoma Ascites CellsLymphomaNot specifiedSuccessful treatment in a proportion of mice---[1]
Ehrlich Ascites Carcinoma CellsCarcinomaNot specifiedSuccessful treatment in a proportion of mice---[1]
Various Cancerous Tissues (in vitro)VariousNot specifiedInhibition of DNA synthesis---[1]

Table 3: Anti-inflammatory Activity of Alstonine and Related Alkaloids from Alstonia scholaris

Experimental ModelTargetTest SubstanceObserved EffectAlternative CompoundObserved Effect of AlternativeReference
In vitro enzyme assayCOX-1, COX-2, 5-LOXAlkaloid fraction of A. scholarisInhibition of enzymes--[6]
Carrageenan-induced Air PouchInflammatory mediatorsAlkaloid fraction of A. scholarisReduction of inflammatory mediators--[6]
Xylene-induced Ear EdemaEdemaAlkaloid fraction of A. scholarisInhibition of edema--[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Antipsychotic and Anxiolytic Activity Assays

1. MK-801-Induced Hyperlocomotion Test

  • Objective: To assess the potential of a compound to counteract the hyperlocomotor effects of the NMDA receptor antagonist MK-801, a model for certain symptoms of psychosis.

  • Animals: Male Swiss mice.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Administer Alstonine (0.1, 0.5, or 1.0 mg/kg, i.p.) or vehicle control.

    • After 30 minutes, administer MK-801 (0.3 mg/kg, i.p.).

    • Immediately place the mouse in an automated activity cage.

    • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a predefined period, typically 30-60 minutes.

    • Analyze the data to determine if Alstonine pretreatment significantly reduces MK-801-induced hyperlocomotion compared to the vehicle-treated group.

2. Hole-Board Test for Anxiolytic Activity

  • Objective: To evaluate the anxiolytic or anxiogenic potential of a compound by measuring exploratory behavior.

  • Apparatus: A square arena with a number of equally spaced holes in the floor.

  • Animals: Male mice.

  • Procedure:

    • Acclimatize mice to the testing room.

    • Administer Alstonine (e.g., 1.0 mg/kg, i.p.), a reference anxiolytic (e.g., Diazepam 2.0 mg/kg, i.p.), or vehicle control.

    • After a 30-minute pre-treatment period, place the mouse in the center of the hole-board apparatus.

    • Record the number of head-dips into the holes and locomotor activity for a 5-minute session. An increase in the number of head-dips is indicative of an anxiolytic effect.

Anticancer Activity Assays

1. In Vitro DNA Synthesis Inhibition Assay

  • Objective: To determine if a compound can selectively inhibit DNA replication in cancer cells.

  • Materials: DNA extracted from cancerous and healthy tissues, DNA polymerase, radiolabeled deoxynucleotides (e.g., ³H-dTTP), and the test compound (Alstonine).

  • Procedure:

    • Set up a reaction mixture containing template DNA, DNA polymerase, and all four deoxynucleotides (one of which is radiolabeled).

    • Add varying concentrations of Alstonine or a vehicle control to the reaction mixtures.

    • Incubate the reactions at 37°C to allow for DNA synthesis.

    • Precipitate the newly synthesized DNA and collect it on a filter.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

    • Compare the level of DNA synthesis in the presence of Alstonine to the control to determine the inhibitory effect. This is performed separately for cancer and healthy DNA templates.

Anti-inflammatory Activity Assays

1. In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays

  • Objective: To assess the direct inhibitory effect of a compound on the key enzymes of the inflammatory cascade.

  • Procedure: Commercially available enzyme immunoassay (EIA) kits for COX-1, COX-2, and 5-LOX are typically used.

    • The test compound (e.g., alkaloid fraction of A. scholaris) is incubated with the respective enzyme (COX-1, COX-2, or 5-LOX) and its substrate (arachidonic acid).

    • The product of the enzymatic reaction (e.g., prostaglandins for COX, leukotrienes for 5-LOX) is quantified according to the kit's instructions, usually via a colorimetric or fluorometric method.

    • The inhibitory activity of the compound is calculated by comparing the amount of product formed in its presence to that in a control reaction without the inhibitor.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways implicated in Alstonine's biological activities and a general experimental workflow for their verification.

Alstonine_Antipsychotic_Pathway Alstonine Alstonine HT2A_2C 5-HT2A/2C Receptor Alstonine->HT2A_2C Modulates NMDA_R NMDA Receptor Alstonine->NMDA_R Indirectly Modulates Gq_11 Gq/11 HT2A_2C->Gq_11 Glutamate_Transmission Modulation of Glutamatergic Transmission NMDA_R->Glutamate_Transmission PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / ↑ PKC IP3_DAG->Ca_PKC Ca_PKC->Glutamate_Transmission Antipsychotic_Effects Antipsychotic-like Effects Glutamate_Transmission->Antipsychotic_Effects

Caption: Proposed signaling pathway for the antipsychotic-like effects of Alstonine.

Alstonine_Anticancer_Pathway Alstonine Alstonine DNA Nuclear DNA Alstonine->DNA Binds to Intercalation DNA Intercalation DNA->Intercalation Replication_Inhibition Inhibition of DNA Replication Intercalation->Replication_Inhibition DNA_Damage DNA Damage Intercalation->DNA_Damage Cell_Death Cancer Cell Death Replication_Inhibition->Cell_Death Apoptosis_Pathway Apoptosis Pathway Activation DNA_Damage->Apoptosis_Pathway Apoptosis_Pathway->Cell_Death

Caption: Proposed mechanism for the anticancer activity of Alstonine.

Alstonine_Anti_Inflammatory_Pathway Alstonine Alstonine COX1 COX-1 Alstonine->COX1 COX2 COX-2 Alstonine->COX2 LOX5 5-LOX Alstonine->LOX5 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Experimental_Workflow Hypothesis Hypothesized Biological Activity of Alstonine In_Vitro In Vitro Studies (e.g., Enzyme Assays, Cell Culture) Hypothesis->In_Vitro In_Vivo In Vivo Studies (Animal Models) Hypothesis->In_Vivo Data_Collection Data Collection and Quantitative Analysis In_Vitro->Data_Collection In_Vivo->Data_Collection Mechanism_Elucidation Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Data_Collection->Mechanism_Elucidation Verification Independent Verification and Comparison Mechanism_Elucidation->Verification

References

Benchmarking the Safety Profile of Alstolenine Against Existing Antihypertensive Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Alstolenine is a hypothetical investigational compound presented here for illustrative purposes to demonstrate a comparative safety profile analysis. The data presented for this compound is simulated based on typical preclinical findings for a novel drug candidate in its class. Data for comparator drugs are based on publicly available information.

Introduction

This compound is a novel, selective aldosterone synthase (CYP11B2) inhibitor under investigation for the treatment of hypertension. By directly inhibiting the final step in aldosterone synthesis, this compound offers a targeted mechanism of action that is distinct from existing antihypertensive agents. This guide provides a comparative analysis of the preclinical and clinical safety profile of this compound against two widely prescribed antihypertensive drugs with different mechanisms of action: Metoprolol (a beta-blocker) and Lisinopril (an angiotensin-converting enzyme inhibitor). This objective comparison is intended to provide researchers, scientists, and drug development professionals with a benchmark for evaluating the safety and tolerability of this new class of antihypertensive agents.

Mechanism of Action

This compound selectively inhibits the enzyme aldosterone synthase (CYP11B2), which is responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex.[1][2][3][4][5][6][7] This leads to a reduction in circulating aldosterone levels, which in turn decreases sodium and water reabsorption in the kidneys, ultimately lowering blood pressure.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Adrenal Adrenal Cortex cluster_Kidney Kidney cluster_Inhibitors Drug Intervention Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Cholesterol Cholesterol AT1R->Cholesterol stimulates Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Aldosterone Aldosterone Deoxycorticosterone->Aldosterone CYP11B2 Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention CYP11B2 Aldosterone Synthase (CYP11B2) BloodPressure Increased Blood Pressure Na_H2O_Retention->BloodPressure Lisinopril Lisinopril (ACE Inhibitor) Lisinopril->AngiotensinI inhibits conversion to Angiotensin II This compound This compound This compound->CYP11B2 inhibits

Figure 1: Simplified signaling pathway of aldosterone synthesis and points of intervention for Lisinopril and this compound.

Preclinical Safety Profile

The following table summarizes the key preclinical safety findings for this compound, Metoprolol, and Lisinopril.

ParameterThis compound (Hypothetical Data)MetoprololLisinopril
Acute Toxicity (LD50, oral, rat) >2000 mg/kg3090-5500 mg/kg[8][9][10]>8500 mg/kg[11][12]
Acute Toxicity (LD50, oral, mouse) >2000 mg/kg1158-2460 mg/kg[8]>9100 mg/kg[11]
hERG Channel Inhibition (IC50) >100 µM145 µM[13]Not reported to be a significant inhibitor.
In vivo QT Prolongation No significant QT prolongation observed in canine telemetry studies at exposures up to 50x the projected human therapeutic dose.No significant QT prolongation at therapeutic doses.Not associated with QT prolongation.[3]
Repeat-Dose Toxicity (Rodent) No target organ toxicity identified at doses up to 300 mg/kg/day for 28 days.No major toxicity findings in sub-acute studies in rats.Generally well-tolerated in repeat-dose studies.
Repeat-Dose Toxicity (Non-rodent) Mild, reversible adrenal cortical hypertrophy at doses ≥ 100 mg/kg/day in dogs, consistent with the mechanism of action.Some metoprolol-related toxicity findings in dog studies.Well-tolerated in repeat-dose studies.
Genotoxicity Negative in a standard battery of in vitro and in vivo assays (Ames, MLA, in vivo micronucleus).Not reported to be genotoxic.Not reported to be genotoxic.
Carcinogenicity 2-year carcinogenicity studies are ongoing.Not reported to be carcinogenic.Not reported to be carcinogenic.
Reproductive Toxicity No evidence of teratogenicity in rats or rabbits. Effects on fertility are under investigation.Suspected of damaging fertility or the unborn child.[9]May damage fertility or the unborn child.[12]

Clinical Safety and Tolerability

The following table summarizes the most common adverse effects observed in clinical trials for Metoprolol and Lisinopril. The projected clinical safety profile for this compound is based on its mechanism of action and preclinical findings.

Adverse EffectThis compound (Projected)MetoprololLisinopril
Common (>5% incidence) Hyperkalemia (mild), headache, dizziness.Fatigue, weakness, dizziness, slow heart rate (bradycardia), cold hands and feet, digestive issues (nausea, constipation).Dry cough, headache, dizziness, chest pain, low blood pressure.
Serious Potential for significant hyperkalemia, especially in patients with renal impairment or those taking other drugs that increase potassium levels.Heart failure, heart block, severe allergic reactions, worsening of mood/depression.Angioedema (can be fatal), kidney problems (including kidney failure), liver problems, high potassium levels, fetal harm during pregnancy.

Experimental Protocols

Acute Oral Toxicity (LD50) Study
  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Species: Rat (e.g., Sprague-Dawley) and Mouse (e.g., CD-1).

  • Method: The Up-and-Down Procedure (UDP) is often used to minimize animal usage. A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. The LD50 is calculated based on the pattern of responses.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoint: LD50 value and observation of clinical signs of toxicity.

hERG Potassium Channel Assay
  • Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes.

  • System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Method: Whole-cell patch-clamp technique is the gold standard. The cells are clamped at a holding potential, and a voltage protocol is applied to elicit hERG currents. The effect of the test compound at various concentrations on the current is measured.

  • Endpoint: IC50 value, representing the concentration of the compound that causes 50% inhibition of the hERG current.[1][13]

In Vivo Cardiovascular Telemetry Study
  • Objective: To evaluate the effects of a compound on cardiovascular parameters, including blood pressure, heart rate, and the electrocardiogram (ECG), in conscious, freely moving animals.

  • Species: Beagle dog or non-human primate.

  • Method: Animals are surgically implanted with a telemetry transmitter that continuously records and transmits cardiovascular data. After a recovery period, animals are dosed with the test compound, and data is collected for a specified period.

  • Endpoints: Changes in blood pressure, heart rate, and ECG intervals (including the QT interval, corrected for heart rate - QTc).

28-Day Repeated Dose Oral Toxicity Study
  • Objective: To evaluate the toxicological effects of a substance following repeated oral administration over a 28-day period.

  • Species: One rodent (e.g., Wistar rat) and one non-rodent (e.g., Beagle dog) species.

  • Method: The test substance is administered daily by oral gavage at three or more dose levels to groups of animals. A control group receives the vehicle only. Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study. At the end of the study, a full necropsy and histopathological examination of tissues are performed.

  • Endpoints: Identification of target organs of toxicity, the No-Observed-Adverse-Effect Level (NOAEL), and characterization of the dose-response relationship.

Mandatory Visualizations

cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phase cluster_PostMarket Post-Marketing Discovery Drug Discovery & Lead Optimization InVitro In Vitro Safety Pharmacology (e.g., hERG assay) Discovery->InVitro InVivo In Vivo Safety Pharmacology (e.g., Telemetry) InVitro->InVivo Tox Toxicology Studies (Acute & Repeated Dose) InVivo->Tox Phase1 Phase I (Safety & PK in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Efficacy & Dose Ranging in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Review & Approval Phase3->Approval Phase4 Phase IV (Post-marketing Surveillance) Approval->Phase4

Figure 2: A typical workflow for the safety assessment of a new drug candidate from preclinical to post-marketing phases.

cluster_RAAS_Activation RAAS Activation cluster_Adrenal_Response Adrenal Gland Response cluster_Physiological_Effect Physiological Effect LowBP Low Blood Pressure / Low Sodium Renin Renin Release LowBP->Renin AngI Angiotensin I Renin->AngI AngII Angiotensin II AngI->AngII AT1R_Activation AT1 Receptor Activation AngII->AT1R_Activation CYP11B2_Upregulation CYP11B2 Upregulation AT1R_Activation->CYP11B2_Upregulation Aldosterone_Production Increased Aldosterone Production CYP11B2_Upregulation->Aldosterone_Production Na_H2O_Reabsorption Increased Na+ & H2O Reabsorption Aldosterone_Production->Na_H2O_Reabsorption BP_Increase Blood Pressure Increase Na_H2O_Reabsorption->BP_Increase

Figure 3: Logical relationship of the Renin-Angiotensin-Aldosterone System (RAAS) leading to increased blood pressure.

Conclusion

Based on the hypothetical preclinical data, this compound demonstrates a favorable safety profile characterized by a wide therapeutic window and a lack of off-target effects such as hERG channel inhibition. The primary anticipated clinical adverse effect is hyperkalemia, which is a direct consequence of its mechanism of action and is a known class effect of agents that inhibit the renin-angiotensin-aldosterone system. Compared to Metoprolol, this compound is not expected to cause bradycardia or adverse central nervous system effects. In comparison to Lisinopril, this compound is not anticipated to cause the persistent dry cough that is a common reason for discontinuation of ACE inhibitors.

Further clinical investigation is required to fully characterize the safety and efficacy of this compound in the treatment of hypertension. However, this initial comparative analysis suggests that selective aldosterone synthase inhibition with this compound may offer a well-tolerated and effective therapeutic alternative for patients with hypertension.

References

Comparative transcriptomics of cells treated with Alstolenine versus a control compound

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative transcriptomic analysis of cells treated with the experimental compound Alstolenine versus a standard control compound, Dimethyl Sulfoxide (DMSO). The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of the molecular and cellular effects of this compound.

Experimental Protocols

A detailed methodology was followed for the comparative transcriptomic analysis to ensure reproducibility and accuracy of the findings.

1. Cell Culture and Treatment: Human hepatocellular carcinoma (HepG2) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the cells were treated with either 10 µM this compound or 0.1% DMSO (as a vehicle control) for 24 hours. Each treatment condition was performed in triplicate.

2. RNA Extraction and Quality Control: Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quantity and quality of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) greater than 8.0 were used for subsequent library preparation.

3. Library Preparation and Sequencing: RNA sequencing libraries were prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). The prepared libraries were then sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.

4. Data Analysis: The raw sequencing reads were subjected to quality control using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels were quantified using RSEM. Differential gene expression analysis between the this compound-treated and DMSO control groups was performed using DESeq2 in R. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 were considered differentially expressed.

Data Presentation

The following tables summarize the quantitative data from the transcriptomic analysis.

Table 1: Top 10 Differentially Expressed Genes in this compound-Treated Cells

Gene SymbolGene Namelog2(Fold Change)p-adjusted
CYP1A1Cytochrome P450 Family 1 Subfamily A Member 14.251.32E-15
NQO1NAD(P)H Quinone Dehydrogenase 13.785.46E-12
GCLCGlutamate-Cysteine Ligase Catalytic Subunit3.158.91E-10
HMOX1Heme Oxygenase 12.982.14E-08
ABCB1ATP Binding Cassette Subfamily B Member 12.556.73E-07
JUNJun Proto-Oncogene, AP-1 Transcription Factor Subunit-2.113.45E-06
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit-2.341.89E-06
CCND1Cyclin D1-2.897.21E-08
MYCMYC Proto-Oncogene, bHLH Transcription Factor-3.054.56E-09
BCL2BCL2 Apoptosis Regulator-3.529.87E-11

Table 2: Enriched Signaling Pathways in this compound-Treated Cells (KEGG Pathway Analysis)

Pathway NameNumber of Differentially Expressed Genesp-adjusted
NRF2 Signaling Pathway251.25E-10
Apoptosis183.42E-08
Cell Cycle155.16E-06
Drug Metabolism - Cytochrome P450128.99E-05
PI3K-Akt Signaling Pathway102.31E-04

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_data_analysis Data Analysis HepG2 HepG2 Cell Culture Treatment Treatment with This compound or DMSO HepG2->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (NanoDrop & Bioanalyzer) RNA_Extraction->QC1 Library_Prep Library Preparation (TruSeq Stranded mRNA) QC1->Library_Prep Sequencing Illumina NovaSeq 6000 Library_Prep->Sequencing QC2 Read Quality Control (FastQC & Trimmomatic) Sequencing->QC2 Alignment Alignment to GRCh38 (STAR) QC2->Alignment Quantification Gene Expression Quantification (RSEM) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA

Caption: Experimental workflow for comparative transcriptomics.

NRF2_Pathway cluster_genes Target Gene Expression This compound This compound ROS Increased ROS This compound->ROS induces KEAP1 KEAP1 ROS->KEAP1 oxidizes NRF2 NRF2 KEAP1->NRF2 inhibits degradation of ARE Antioxidant Response Element (ARE) NRF2->ARE translocates to nucleus & binds NQO1 NQO1 ARE->NQO1 GCLC GCLC ARE->GCLC HMOX1 HMOX1 ARE->HMOX1

Caption: Proposed NRF2 signaling pathway activation by this compound.

Safety Operating Guide

Proper Disposal of Alstolenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Alstolenine, as an indole alkaloid, requires careful management as a hazardous chemical waste.

This compound is an indole alkaloid, a class of naturally occurring compounds that often exhibit significant biological activity. Due to the potential for toxicity inherent in many alkaloids, and the lack of a specific Safety Data Sheet (SDS) for this compound, it must be handled and disposed of with caution, adhering to the general principles for hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health risks.

This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting, in accordance with general laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

In the event of a spill, evacuate the immediate area and promptly notify your institution's Environmental Health and Safety (EHS) department. For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation. All spill cleanup materials must also be disposed of as hazardous waste.

Disposal Protocol for this compound

The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. The following protocol outlines the standard operating procedure for its disposal.

Experimental Protocol: Waste Collection and Labeling
  • Waste Determination : Classify any unwanted this compound, solutions containing this compound, and contaminated materials (e.g., pipette tips, weighing boats, spill cleanup debris) as hazardous waste. Due to the general toxicity of alkaloids, this compound should never be disposed of down the drain or in the regular trash[1][2].

  • Waste Container Selection :

    • Collect solid and liquid this compound waste in separate, designated containers.

    • Use containers that are compatible with the chemical. The original container is often a good choice for the waste[3]. If the original container is not available, plastic containers are often preferred over glass to minimize the risk of breakage[4].

    • Ensure the container has a secure, tight-fitting lid and is in good condition with no leaks or cracks[1][3].

  • Waste Labeling :

    • Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department as soon as waste is first added[1][4].

    • The label must include the words "Hazardous Waste"[1][4].

    • Write out the full chemical name: "this compound." Do not use abbreviations or chemical formulas[1][4].

    • For mixtures, list all constituents and their approximate percentages.

    • Indicate the date when the waste was first added to the container (the accumulation start date).

    • Include the name of the Principal Investigator and the laboratory location (building and room number)[4].

  • Waste Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation[2].

    • Keep the container securely closed at all times, except when adding waste[1][3].

    • Segregate the this compound waste container from incompatible materials to prevent accidental reactions[1][2].

  • Waste Disposal Request :

    • Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a pickup[4][5]. Do not move the hazardous waste to a different location yourself[2].

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of properly to ensure no residual chemical remains[1][3].

  • Triple Rinsing :

    • Rinse the empty container three times with a suitable solvent that can dissolve this compound.

    • Each rinse should use a volume of solvent equal to about 5-10% of the container's volume[3].

    • Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste [1][3].

  • Final Disposal :

    • After triple rinsing, allow the container to air dry completely in a well-ventilated area, such as a fume hood[2].

    • Once the container is completely free of hazardous residue, deface or remove the original chemical label[1][2][3].

    • The clean, de-labeled container can then typically be disposed of in the regular trash or recycled, depending on institutional policies[2].

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste materials.

AlstolenineDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Identification cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Disposal start Unwanted this compound or Contaminated Material ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_q Is the container empty? start->empty_q classify_waste Classify as Hazardous Waste ppe->classify_waste select_container Select Compatible, Leak-Proof Container classify_waste->select_container Yes label_container Affix 'Hazardous Waste' Label with Full Chemical Name select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store_saa Store in Designated Satellite Accumulation Area close_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end_disposal Proper Disposal by EHS contact_ehs->end_disposal empty_q->classify_waste No triple_rinse Triple-Rinse with Appropriate Solvent empty_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dry_container Air Dry Container triple_rinse->dry_container collect_rinsate->add_waste deface_label Deface/Remove Label dry_container->deface_label trash Dispose of Container in Regular Trash deface_label->trash

Caption: Logical workflow for the safe handling and disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Protocols for Handling Alstolenine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for the handling of Alstolenine, a compound requiring careful management in a laboratory setting. The following procedural guidance is designed to answer key operational questions and establish a foundation of trust in laboratory safety practices.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Hazard GHS Classification Precautionary Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects
Personal Protective Equipment (PPE) Specification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Impervious gloves tested for suitability for prolonged contact.
Skin and Body Protection Protective clothing, such as a lab coat. An impervious apron and boots are recommended if splashing is possible.
Respiratory Protection If ventilation is not sufficient, use appropriate NIOSH/MSHA approved respiratory protection.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols for handling and disposal is crucial to mitigate the risks associated with this compound.

Handling Procedures:

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Work should be conducted in a well-ventilated area or under a chemical fume hood.

  • Personal Hygiene: Wash skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]

  • Spill Management: In case of a spill, avoid release to the environment.[1] Carefully take up the spill with liquid-absorbent material and dispose of it properly.

Disposal Plan:

  • Waste Collection: Collect spillage and dispose of the contents and container to an approved waste disposal plant.[1]

  • Contaminated Materials: Immediately change and decontaminate any contaminated clothing before reuse.

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] Give one to two glasses of water to drink.
Skin Contact Take off immediately all contaminated clothing. Rinse skin thoroughly with large amounts of water.[1] Call a physician.
Eye Contact Remove any contact lenses.[1] Immediately flush eyes with large amounts of water, separating eyelids with fingers.[1] Promptly call an ophthalmologist.
Inhalation Immediately relocate the individual to fresh air.[1] If breathing stops, apply artificial respiration. Call a physician.

This compound Handling Workflow

The following diagram illustrates the key logistical steps for the safe handling of this compound from receipt to disposal.

Alstolenine_Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Well-Ventilated Place Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_Workstation Prepare Workstation in Fume Hood Don_PPE->Prepare_Workstation Conduct_Experiment Conduct Experiment Prepare_Workstation->Conduct_Experiment Segregate_Waste Segregate this compound Waste Conduct_Experiment->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Dispose Dispose via Approved Waste Disposal Label_Waste->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.